(1-Chlorophthalocyaninato)copper
Description
Overview of Phthalocyanine (B1677752) Macrocycles in Advanced Materials Science
The inherent stability and unique electronic characteristics of phthalocyanine macrocycles have cemented their role in a multitude of applications within materials science. smolecule.com Their planar 18π-electron system facilitates efficient electron transfer, making them ideal for use in molecular electronics, optoelectronics, and photonics. nih.govnih.gov Phthalocyanines are integral to the development of organic field-effect transistors (OFETs), where their high charge carrier mobility is a key attribute. researchgate.net They are also employed as sensitizers in solar cells, due to their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, and as active elements in gas sensors and electrochromic devices. smolecule.comnih.gov Their chemical and thermal stability further enhances their suitability for these demanding applications.
Significance of Peripheral Substitution in Phthalocyanine Molecular Engineering
The properties of a phthalocyanine molecule can be meticulously tuned through the introduction of functional groups at its periphery. This process, known as peripheral substitution, is a cornerstone of phthalocyanine molecular engineering. Substituents can dramatically alter the molecule's solubility, aggregation behavior, electronic properties, and catalytic activity. smolecule.com For instance, the attachment of bulky groups can prevent the undesirable aggregation of phthalocyanine molecules, which often quenches their photoactivity.
The position of the substituent, whether on the peripheral (β) or non-peripheral (α) carbons of the benzene (B151609) rings, also has a profound impact. This strategic placement allows for fine-tuning of the electronic energy levels (HOMO and LUMO) of the macrocycle. Electron-withdrawing groups, such as chlorine, and electron-donating groups can be used to modulate the redox potentials and optical absorption characteristics of the phthalocyanine.
Rationale for Copper(II) Central Metal Ion in Phthalocyanine Systems
The central cavity of the phthalocyanine macrocycle can accommodate over 70 different metal ions. nih.gov The choice of the central metal is critical as it significantly influences the electronic, magnetic, and catalytic properties of the resulting complex. Copper(II) is a frequently employed metal ion in phthalocyanine research for several reasons. The Cu(II) ion, with its d⁹ electronic configuration, imparts paramagnetic properties to the complex.
Furthermore, copper phthalocyanine (CuPc) exhibits excellent thermal and chemical stability. From a catalytic perspective, the copper center can participate in redox reactions, making copper phthalocyanines effective catalysts for various organic transformations and electrochemical processes. The interplay between the copper(II) ion and the phthalocyanine ligand leads to a rich electronic structure that is sensitive to the surrounding environment and peripheral modifications.
Contextualizing (1-Chlorophthalocyaninato)copper within Substituted Metallophthalocyanine Research
This compound represents a fundamental example of a peripherally substituted metallophthalocyanine. While much of the existing research focuses on more heavily substituted analogues, such as tetra-, octa-, and even hexadecachloro-copper phthalocyanines, the study of the monosubstituted variant is crucial for understanding the incremental effects of substitution. researchgate.net The single chlorine atom in this compound acts as an electron-withdrawing group, subtly perturbing the electronic structure of the parent copper phthalocyanine molecule.
By examining this seemingly simple molecule, researchers can gain insights into the initial electronic shifts and structural modifications that occur upon halogenation. This knowledge is foundational for the rational design of more complex functionalized phthalocyanines with tailored properties for specific applications. While detailed experimental data specifically for this compound is not as abundant as for its polysubstituted counterparts, its properties can be inferred and contextualized by comparing it to the broader family of chloro-substituted copper phthalocyanines.
Research Findings on Chloro-Substituted Copper Phthalocyanines
Due to a scarcity of specific research data on this compound, the following tables present findings for related chloro-substituted copper phthalocyanines to provide context.
Spectroscopic and Structural Data of Chloro-Substituted Copper Phthalocyanines
| Compound | Q-band Absorption Maximum (nm) | Key Vibrational Bands (cm⁻¹) | Crystal System | Space Group |
| CuPcCl₄ | Varies with solvent | C=C stretching shifts to lower wavenumbers compared to CuPc. researchgate.net Strong bands around 1528 cm⁻¹ (Cα-Nβ and Cβ-Cβ stretching). researchgate.net | Monoclinic | P2₁/c |
| CuPcCl₈ | Varies with solvent | Similar shifts in C=C stretching. researchgate.net Strong bands around 1528 cm⁻¹ (Cα-Nβ and Cβ-Cβ stretching). researchgate.net | --- | --- |
| CuPcCl₁₆ | Varies with solvent | C=C stretching shifts to lower wavenumbers. researchgate.net Cα-Nβ and Cβ-Cβ stretching band shifts to ~1506 cm⁻¹. researchgate.net Non-planar distortion of the macrocycle. researchgate.net | Monoclinic | C2/m |
Note: The synthesis of chloro-substituted copper phthalocyanines is typically achieved through the template synthesis from corresponding chloro-substituted phthalonitriles and a copper salt. researchgate.net Purification is often carried out by vacuum sublimation. researchgate.net
Impact of Chloro-Substitution on Thin Film Properties
| Compound | Film Structure (on glass at 50 °C) |
| CuPcCl₄ | Polycrystalline with preferential orientation. researchgate.net |
| CuPcCl₈ | Amorphous. researchgate.net |
| CuPcCl₁₆ | Amorphous. researchgate.net |
These findings demonstrate that the degree of chlorination significantly influences the molecular packing and resulting morphology of thin films, which is a critical factor for their application in electronic devices. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
147-13-7 |
|---|---|
Molecular Formula |
C32H15ClCuN8 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
copper;23-chloro-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H15ClN8.Cu/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32;/h1-15H;/q-2;+2 |
InChI Key |
KBHMYGKCXJXPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)[N-]3)C=CC=C7Cl)C8=CC=CC=C85)C9=CC=CC=C94.[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 1 Chlorophthalocyaninato Copper
Precursor Synthesis and Halogenation Techniques for Phthalonitrile (B49051) Derivatives
The primary precursor for the synthesis of peripherally substituted phthalocyanines is the corresponding substituted phthalonitrile. For (1-Chlorophthalocyaninato)copper, the key starting material is a monochlorinated phthalonitrile, typically 3-chlorophthalonitrile (B1587263) or 4-chlorophthalonitrile. The synthesis of these precursors is a critical first step that dictates the substitution pattern of the final macrocycle.
One common route to these chlorinated precursors begins with substituted o-xylenes. For instance, 3-chloro-o-xylene can be coupled with trimethylsilylchloride in the presence of sodium, followed by oxidation to yield the corresponding trimethylsilylphthalic acid, which can be further converted to the phthalonitrile. umich.edu
A more direct and widely used method involves the nucleophilic aromatic substitution of nitro- or other halo-substituted phthalonitriles. google.com For example, reacting 3-nitrophthalonitrile (B1295753) or 4-nitrophthalonitrile (B195368) with a chloride source can yield the desired chlorophthalonitrile derivative. However, the direct halogenation of unsubstituted phthalonitrile is generally avoided due to a lack of selectivity, often resulting in a mixture of chlorinated products.
An alternative pathway, particularly relevant in industrial-scale synthesis, starts from chlorophthalic anhydrides. The Wyler method, for instance, utilizes a mixture of phthalic anhydride (B1165640) and a specific ratio of 3-chlorophthalic and 4-chlorophthalic anhydrides. googleapis.com These anhydrides react with urea (B33335) and a copper source, forming the phthalocyanine (B1677752) in situ. While this does not produce a single isomer of this compound, it yields a statistically chlorinated product with an average of one chlorine atom per molecule, which is suitable for many pigment applications. googleapis.com
Macrocyclization Reactions for Forming the Phthalocyanine Core
The formation of the phthalocyanine's distinctive 18 π-electron macrocycle from four phthalonitrile units is known as cyclotetramerization. This reaction can be performed under various conditions, each with its own set of advantages regarding reaction time, yield, and environmental impact. The process is typically a template synthesis, where a metal salt is present to coordinate with the nitrile nitrogen atoms, polarizing them and inducing the self-condensation process. rsc.org
High-Temperature Solution-Phase Methods
The traditional and most established method for synthesizing phthalocyanines involves heating the phthalonitrile precursor in a high-boiling point organic solvent. rsc.org Solvents such as nitrobenzene, 1-chloronaphthalene, quinoline, or dimethylaminoethanol (B1669961) (DMAE) are commonly employed, with reaction temperatures often exceeding 180 °C. rsc.orgnih.govgoogle.com
A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) is often added to facilitate the reaction, particularly for the synthesis of metal-free phthalocyanines, though it is also used in templated syntheses. dergipark.org.trchemistry-online.com The high temperatures are necessary to drive the equilibria toward the formation of the highly stable, conjugated macrocycle. rsc.org For the synthesis of this compound, a mixture of 3-chlorophthalonitrile and a copper(I) or copper(II) salt would be refluxed in an appropriate high-boiling solvent. google.com
Solid-State Synthesis Approaches
To create more environmentally friendly and efficient processes, solid-state synthesis methods have been developed. These techniques reduce or eliminate the need for high-boiling, often hazardous, organic solvents. aalto.finih.gov In a typical solid-state approach, the chlorinated phthalonitrile precursor, a copper salt (e.g., copper(I) chloride), and urea are ground together and heated. rsc.org Urea acts as a source of ammonia (B1221849) at high temperatures, which facilitates the formation of the intermediate 1,3-diiminoisoindoline.
Ball-milling is another solid-state technique that has been successfully applied to phthalocyanine synthesis. aalto.finih.gov This method uses mechanical energy to initiate the reaction between the solid reactants. Systematic screening of parameters like temperature and the use of a template can lead to high-yielding, greener synthetic routes. nih.govresearchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of phthalocyanines. acs.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from many hours to mere minutes. acs.orgnih.gov
These reactions are often conducted under solvent-free ("dry") conditions, further enhancing their green credentials. nih.govresearchgate.net For example, a mixture of a chlorinated phthalic anhydride, urea, a copper salt, and a catalytic amount of ammonium (B1175870) molybdate (B1676688) can be irradiated in a microwave oven to produce the chlorinated copper phthalocyanine quickly and efficiently. researchgate.netoc-praktikum.de The presence of a small amount of water from hydrated metal salts can be beneficial, as it couples strongly with the microwave energy at the start of the reaction. nih.gov This method has been shown to be reproducible and scalable. nih.gov
| Method | Typical Precursors | Solvent/Conditions | Temperature | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| High-Temperature Solution | Chlorophthalonitrile, CuCl/CuCl₂ | Nitrobenzene, 1-Chloronaphthalene, DMAE | >180 °C | 8-24 hours | Established method, good for various derivatives | rsc.orgnih.govgoogle.com |
| Solid-State (Heating) | Chlorophthalic Anhydride, Urea, CuCl₂ | Solvent-free | ~260 °C | ~3 hours | Greener (no solvent), simpler setup | rsc.org |
| Microwave-Assisted | Chlorophthalic Anhydride, Urea, CuCl | Solvent-free or minimal solvent | Up to 250 °C | 5-10 minutes | Extremely rapid, high efficiency, clean reactions | acs.orgnih.govoc-praktikum.de |
Central Metal Ion Insertion Techniques for Copper(II) Coordination
In most synthetic strategies for this compound, the insertion of the copper(II) ion is not a separate step but is integral to the macrocyclization process. This is known as a template synthesis. A copper salt, such as copper(I) chloride, copper(II) chloride, or copper(II) sulfate, is included in the initial reaction mixture with the phthalonitrile or phthalic anhydride derivative. googleapis.comnih.govnih.gov The copper ion acts as a template, coordinating the four precursor molecules and facilitating their cyclization into the final metallated phthalocyanine. The choice between copper(I) and copper(II) salts can influence the reaction, with copper(I) chloride being a common choice. googleapis.comoc-praktikum.de
An alternative, though less common, route is to first synthesize the metal-free monochlorophthalocyanine. This is typically achieved by reacting the chlorophthalonitrile in the presence of a strong base like DBU or by using a lithium alkoxide to form a dilithium (B8592608) phthalocyanine intermediate. dergipark.org.tr This metal-free macrocycle can then be isolated and subsequently metallated by refluxing it with a suitable copper salt in a solvent like ethanol (B145695) or dimethylformamide (DMF). dergipark.org.tr This two-step method allows for the synthesis of various metallated phthalocyanines from a single metal-free precursor.
Purification and Isolation Procedures for this compound
Crude this compound, as synthesized, is often in a coarse crystalline form unsuitable for pigment applications and contains impurities from unreacted starting materials and side products. jchemrev.com Therefore, rigorous purification is essential.
A primary purification method involves washing the crude product with dilute acid and base. For instance, the reaction mixture can be treated with dilute hydrochloric acid to remove basic substances and unreacted metal salts, followed by washing with a sodium hydroxide (B78521) solution and then water until neutral. researchgate.net
For insoluble pigments like copper phthalocyanine, a technique known as "acid pasting" or "acid swelling" is widely employed. The crude pigment is dissolved in concentrated sulfuric acid, which breaks down aggregates and some impurities. dergipark.org.tr The resulting solution is then carefully poured into a large volume of cold water or onto ice, causing the purified phthalocyanine to precipitate as fine particles. dergipark.org.trgoogle.com The precipitate is then filtered, washed extensively with water to remove all traces of acid, and dried. google.com
Soxhlet extraction is another effective purification technique. The crude solid is placed in a thimble and continuously extracted with a solvent like acetonitrile (B52724) or ethanol to remove soluble impurities. nih.gov For highly pure, research-grade material, vacuum sublimation can be used, although this is less common for industrial-scale production. nih.gov
Post-Synthetic Functionalization and Chemical Modification Studies of this compound
Post-synthetic modification of this compound is a critical area of research, enabling the fine-tuning of its chemical and physical properties for advanced applications. These strategies focus on altering the molecular structure after the initial synthesis of the phthalocyanine macrocycle. Modifications can be directed at three primary sites: the central copper ion through axial ligand coordination, the peripheral chloro-substituent via exchange reactions, and the entire molecule through attachment to larger structures like nanomaterials. Such derivatizations are pivotal for modulating solubility, electronic characteristics, aggregation behavior, and catalytic activity.
Axial Ligand Coordination Strategies
The central copper(II) ion within the this compound complex is capable of coordinating ligands at its axial sites, perpendicular to the plane of the phthalocyanine ring. This coordination provides a direct method to influence the electronic structure and steric environment of the molecule without altering the macrocycle itself. photobiology.com The introduction of axial ligands can induce a dipole moment perpendicular to the ring and alter the spatial arrangement of adjacent molecules, thereby affecting intermolecular interactions and solid-state packing. photobiology.com
The strength and nature of the axial coordination are influenced by both the ligand and the phthalocyanine ring. The presence of the electron-withdrawing chloro-substituent on the periphery can enhance the Lewis acidity of the central copper ion, potentially strengthening its interaction with donor ligands. Studies on related cobalt phthalocyanines have demonstrated that the σ-donor strength of the axial ligand directly impacts the energy of the metal's d-orbitals. acs.org A stronger σ-donating ligand increases the energy of the dz² orbital, which can enhance the complex's nucleophilicity and reactivity in catalytic processes. acs.org
Various N-donor ligands, including pyridines and amines, as well as solvent molecules, have been shown to coordinate to the central metal of phthalocyanine complexes. acs.orgnih.govnih.gov For instance, detailed spectroscopic studies on fluorinated copper phthalocyanines in ethanol have confirmed the relatively strong coordination of solvent molecules as axial ligands. nih.gov This axial interaction is a key feature in designing phthalocyanine-based catalysts and functional materials.
| Axial Ligand Type | Example Ligand | Observed Effect on Phthalocyanine Complex | Reference |
|---|---|---|---|
| Nitrogen Donors (Pyridines) | 4-Aminopyridine | Modifies molecular orbitals, causing blue-shifts in Q- and Soret bands in electronic spectra of ruthenium phthalocyanine. | frontiersin.org |
| Nitrogen Donors (General) | Pyridyl moieties | Increases the energy of the Co dz² orbital, enhancing CO2 reduction activity in cobalt phthalocyanine. | acs.org |
| Oxygen Donors (Alcohols) | Ethanol | Acts as a coordinating solvent, influencing EPR parameters and demonstrating strong axial coordination. | nih.gov |
| Oxygen Donors (Carboxylic Acids) | Gallic acid, Sulfosalicylic acid | Introduces steric bulk and functional groups that increase water solubility for Ti(IV), Zr(IV), and Hf(IV) phthalocyanines. | photobiology.com |
Peripheral Substituent Exchange Reactions
The chloro-substituent on the periphery of this compound serves as a versatile handle for further covalent modification. As an electron-withdrawing group, the chlorine atom activates the phthalocyanine's benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a pathway to introduce a wide range of functional groups.
This strategy is fundamental for tuning the physicochemical properties of the phthalocyanine. researchgate.net For example, the introduction of bulky groups can inhibit the strong π-π stacking and aggregation tendencies common in planar phthalocyanine molecules, thereby improving their solubility in common organic solvents and enhancing their performance in solution-based applications. acs.org The electronic nature of the new substituent can also modulate the frontier molecular orbital energies of the macrocycle, affecting its optical and electrochemical properties. rsc.org
Potential nucleophiles for these exchange reactions include alkoxides, thiolates, and amines, leading to the formation of ether, thioether, and amino-functionalized phthalocyanine derivatives, respectively. The specific reaction conditions, such as solvent, temperature, and the use of a base, are critical for achieving successful substitution.
| Nucleophile | Resulting Functional Group | Potential Impact on Properties | Reference Principle |
|---|---|---|---|
| Alkoxide (RO⁻) | Ether (-OR) | Can improve solubility and modify electronic properties. | researchgate.net |
| Thiolate (RS⁻) | Thioether (-SR) | Can be used to attach the molecule to gold surfaces or introduce sulfur-based functionalities. | acs.org |
| Amine (R₂NH) | Amino (-NR₂) | Can serve as a basic site or a point for further derivatization (e.g., amidation). | rsc.org |
| Cyanide (CN⁻) | Cyano (-CN) | Acts as a strong electron-withdrawing group, significantly altering electronic properties. | nih.gov |
Covalent Attachment to Nanomaterials and Substrates
Immobilizing this compound onto the surface of nanomaterials or solid substrates is a key strategy for creating robust, recyclable, and highly active functional materials for catalysis, sensing, and photoelectrochemical applications. Covalent attachment ensures a strong and stable linkage between the molecular phthalocyanine unit and the support.
A common two-step approach involves first modifying the phthalocyanine via a peripheral substitution reaction (as described in 2.5.2) to introduce a reactive functional group, such as a carboxylic acid or an amine. acs.org This functionalized phthalocyanine can then be covalently linked to a substrate that has a complementary functionalized surface. For example, a carboxyl-functionalized phthalocyanine can form stable amide bonds with amino-functionalized silica (B1680970) nanoparticles. acs.org
Alternatively, direct assembly methods can be employed. Copper phthalocyanine has been successfully deposited on the surface of TiO₂ nanorod arrays through an electro-induced assembly method. frontiersin.org In such hybrid structures, the phthalocyanine can act as a co-catalyst, enhancing the performance of the inorganic substrate in applications like photoelectrochemical water splitting. frontiersin.org The resulting organic-inorganic hybrid nanostructures benefit from the combined properties of both components, such as the high surface area of the nanostructure and the photoactive nature of the phthalocyanine.
| Substrate/Nanomaterial | Interfacial Linkage/Interaction | Methodology | Application | Reference |
|---|---|---|---|---|
| Silica Nanoparticles | Amide or Ester Bond | Functionalization of phthalocyanine with -COOH or -NH₂ groups, followed by reaction with functionalized silica. | Delivery, Photodynamic Therapy | acs.org |
| Titanium Dioxide (TiO₂) Nanorods | Interfacial Self-Assembly | Electro-induced deposition of copper phthalocyanine onto the TiO₂ surface. | Photoelectrochemical Water Splitting | frontiersin.org |
| Gold Nanoparticles | Thiol-Gold Chemisorption | Functionalization of phthalocyanine with thiol groups for attachment to the gold surface. | Core-Shell Nanoparticles | acs.org |
| Polymer Matrix (e.g., Polystyrene) | Physical Entrapment/Dispersion | Colloidal solution of Cu-Pc nanoparticles is mixed with a polymer solution and fabricated into a film. | Nanocomposite Thin Films | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 1 Chlorophthalocyaninato Copper
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of phthalocyanine (B1677752) compounds. These techniques probe the vibrational modes of the molecule, offering insights into its structure and bonding. d-nb.info
For chloro-substituted copper phthalocyanines, the introduction of chlorine atoms into the phthalocyanine macrocycle induces notable changes in the vibrational spectra compared to the unsubstituted copper phthalocyanine (CuPc). nih.gov The most significant effects are observed in the 700 to 1300 cm⁻¹ range, where the strong contributions of C–Cl vibrations alter both the position and intensity of the bands. nih.gov
In the Raman spectra of chlorinated copper phthalocyanines like tetrachloro-copper phthalocyanine (CuPcCl₄), the bands corresponding to C=C stretching vibrations, typically seen at 1607 and 1589 cm⁻¹ in CuPc, shift to lower wavenumbers. nih.gov A strong band around 1528 cm⁻¹ in CuPcCl₄, which is associated with Cα-Nβ and Cβ-Cβ stretching, remains largely unshifted relative to CuPc. nih.gov However, in the highly chlorinated CuPcCl₁₆, this band shifts down to 1506 cm⁻¹. nih.gov
Furthermore, the wavenumbers of totally symmetric bands between 820–850 cm⁻¹ are sensitive to the degree of chlorination. In CuPcCl₄, a band at 828 cm⁻¹ is linked to the macro-ring breathing mode with a contribution from Cβ–Cγ–H vibrations. For the more heavily substituted CuPcCl₁₆, this mode is found at 821 cm⁻¹ and involves deformations of Cγ–Cl and Cδ–Cl bonds as well. nih.gov A comprehensive analysis of these vibrational modes is crucial for determining molecular orientation in thin films. d-nb.info
Electronic Absorption Spectroscopy (UV-Vis-NIR)
Electronic absorption spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is fundamental for understanding the electronic structure of phthalocyanines. The spectra are characterized by two principal absorption regions: the Soret band (or B-band) in the UV region and the Q-band in the visible region. researchgate.netresearchgate.net
The electronic spectra of phthalocyanines originate from π-π* transitions within the macrocyclic ring. researchgate.net The Q-band, appearing in the 600-800 nm range, is attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁u → eg). researchgate.netacs.org The Soret band, located in the 300-400 nm range, arises from deeper π-level transitions to the LUMO (a₂u, b₂u → eg). researchgate.net
In copper phthalocyanines, the Q-band often presents as a doublet, which is interpreted as a contribution from both aggregated and non-aggregated (monomeric) molecules in solution or the solid state. researchgate.net The introduction of substituents, such as chlorine, can cause shifts in the positions of these bands. For instance, electron-withdrawing groups can induce a bathochromic (red) shift in the Q-band. nih.gov The central metal ion also plays a role by altering the overlap between metal and ligand orbitals, which in turn affects the energy gaps and the position of the absorption bands. nih.gov
The nature of the solvent can significantly influence the electronic absorption spectra of copper phthalocyanines. atu.ieresearchgate.net Factors such as solvent polarity, protic versus aprotic nature, and specific solute-solvent interactions can lead to shifts in the absorption maxima. atu.ie Studies on unsubstituted Cu(II)-phthalocyanine have shown that the absorption and fluorescence spectra are dependent on the orientation polarizability of the solvent, a relationship that can be described by the Lippert-Mataga equation. atu.ieresearchgate.net
Generally, a blue shift (hypsochromic shift) is observed with increasing solvent polarity. researchgate.net However, in some cases, solvents like DMF can cause a red shift (bathochromic shift) compared to others like methanol. researchgate.net These solvent-induced shifts indicate differences in the stabilization of the ground and excited states of the molecule. For example, fluorescence quantum yields have suggested that the excited state interacts more strongly with aprotic solvents, while the ground state is preferentially stabilized in protic solvents. atu.ie
Phthalocyanine molecules, with their large, planar aromatic systems, have a strong tendency to aggregate in solution, a phenomenon primarily driven by π-π stacking interactions. atu.ieacs.org This aggregation is readily studied using UV-Vis spectroscopy, as it leads to distinct spectral changes. Typically, the formation of dimers and higher-order aggregates causes a broadening of the absorption bands and the appearance of new, often blue-shifted, bands relative to the monomeric Q-band. researchgate.netacs.org
The extent of aggregation is influenced by several factors, including concentration, the nature of the solvent, temperature, and the specific substituents on the phthalocyanine ring. researchgate.net For instance, the aggregation of copper(II) tetrasulfonated phthalocyanine in aqueous salt solutions has been extensively studied, showing that a simple monomer-dimer equilibrium model is often insufficient to describe the process, and the formation of trimers and higher columnar aggregates must be considered. acs.org The investigation of these aggregation phenomena is critical, as aggregation significantly affects the material's optical and electronic properties. researchgate.net
X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation
X-ray diffraction (XRD) is an indispensable technique for determining the precise arrangement of atoms within a crystal, providing definitive information on bond lengths, bond angles, and crystal packing.
Single crystal X-ray diffraction provides the most detailed structural information. For chloro-substituted copper phthalocyanines, obtaining single crystals suitable for analysis can be challenging but has been achieved through methods like vacuum sublimation. nih.govresearchgate.net
A study on tetrachloro-copper phthalocyanine (CuPcCl₄) revealed that it crystallizes in a monoclinic system with the P2₁/c space group. nih.govresearchgate.net A notable finding was that the synthesized CuPcCl₄ consists of four regioisomers that co-crystallize in a single crystal phase. This leads to a partial occupancy of chlorine atoms over eight possible positions on the phthalocyanine macrocycle. nih.govresearchgate.net
The molecules are essentially planar and pack in columns arranged in a herringbone configuration. researchgate.net The distance between two molecules within a stack is approximately 3.376 Å, with a stacking angle (the angle between the normal to the molecular plane and the b-axis) of 21.88°. researchgate.net This detailed structural data is vital for understanding the intermolecular interactions that govern the material's properties.
Interactive Data Table: Crystallographic Data for Tetrachloro-copper phthalocyanine (CuPcCl₄) nih.govresearchgate.net
| Parameter | Value (at 150 K) | Value (at 298 K) |
| Empirical Formula | C₃₂H₁₂Cl₄CuN₈ | C₃₂H₁₂Cl₄CuN₈ |
| Formula Weight | 713.84 | 713.84 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.0052(9) | 14.080(4) |
| b (Å) | 3.6376(3) | 3.6823(8) |
| c (Å) | 26.5123(18) | 26.693(5) |
| β (°) | 94.893(3) | 94.636(20) |
| Volume (ų) | 1345.5(2) | 1379.4(6) |
| Z | 2 | 2 |
Powder X-ray Diffraction for Polymorph Identification and Thin Film Structure
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases (polymorphs) of (1-Chlorophthalocyaninato)copper and determining the structure of its thin films. Copper phthalocyanine and its derivatives are known to exist in several polymorphic forms, most notably the metastable α-phase and the more stable β-phase, each possessing distinct molecular packing and, consequently, different electronic properties. nih.govresearchgate.net
In powder form, the compound's PXRD pattern consists of a series of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks serve as a fingerprint for a specific crystalline phase. For instance, analysis of chloro-substituted copper phthalocyanine powders has confirmed their phase purity by matching the experimental diffraction pattern with one calculated from single-crystal data. nih.gov The absence of additional peaks indicates a single-phase sample. nih.gov For copper phthalocyanine, the α-phase and β-phase exhibit clearly different X-ray diffraction patterns. nih.gov
When deposited as thin films, PXRD reveals information about crystalline orientation and quality. For tetrachloro-substituted copper phthalocyanine (CuPcCl₄) deposited on a substrate at 50 °C, the diffraction pattern shows a single strong peak, indicating that the film is highly oriented with a specific crystallographic plane parallel to the substrate surface. nih.govresearchgate.net In contrast, introducing more chlorine substituents can lead to the formation of amorphous films, which lack long-range crystalline order and thus show no sharp diffraction peaks. nih.govresearchgate.net The structure of thin films is also influenced by deposition conditions like substrate temperature; higher temperatures can promote the growth of more ordered, polycrystalline films. nih.govnih.govscirp.org
A single crystal structure for a related compound, tetrachloro-substituted copper phthalocyanine, was determined and shown to crystallize in the monoclinic P2₁/c space group. nih.gov This detailed structural data provides a benchmark for interpreting the powder diffraction patterns of related chlorinated copper phthalocyanines. nih.govresearchgate.net
Table 1: Representative Crystallographic Data for Tetrachloro-substituted Copper Phthalocyanine (CuPcCl₄)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 14.0052(9) | nih.gov |
| b (Å) | 3.6376(3) | nih.gov |
| c (Å) | 26.5123(18) | nih.gov |
| β (°) | 94.893(3) | nih.gov |
| Z (molecules/cell) | 2 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (if diamagnetic derivatives are synthesized or for ligand characterization)
Direct Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is generally not feasible. The central copper(II) ion is paramagnetic (possessing an unpaired electron), which leads to significant broadening of NMR signals, rendering them undetectable or uninterpretable.
However, NMR spectroscopy is an indispensable tool for the characterization of the diamagnetic precursors used in its synthesis, such as the chlorinated phthalonitrile (B49051) or the metal-free 1-chlorophthalocyanine ligand. For related diamagnetic phthalocyanine systems, ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the organic macrocycle. researchgate.netrsc.org For example, the ¹H NMR spectra of phthalocyanine derivatives typically show distinct signals for the aromatic and any aliphatic protons, allowing for confirmation of the molecular structure. researchgate.net
Furthermore, NMR can be successfully applied to diamagnetic analogues of the title compound, where the paramagnetic Cu(II) is replaced by a diamagnetic ion like Zn(II) or as part of an iron(II) complex. rsc.org In such cases, high-resolution spectra can be obtained, enabling the complete structural elucidation of the phthalocyanine framework and its substituents. researchgate.netrsc.org Techniques like 2D-NMR are also employed for comprehensive structural analysis of these diamagnetic systems. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Electronic Environment
Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for probing the electronic environment of the paramagnetic Cu(II) center (S=1/2) in this compound. Because the g-factor and hyperfine couplings are sensitive to the ligand field, EPR spectra reveal detailed information about the coordination geometry and the nature of the copper-ligand bonds. libretexts.org
For Cu(II) complexes with axial symmetry, such as those in a square-planar environment like phthalocyanine, the EPR spectrum is characterized by two principal g-values: g‖ (parallel to the principal symmetry axis) and g⊥ (perpendicular to the axis). ethz.ch Typically for Cu(II) phthalocyanines, g‖ > g⊥ > 2.0023, which is characteristic of an unpaired electron residing in the dₓ²-y² orbital of the copper ion. libretexts.org
The spectrum is further complicated by hyperfine coupling between the electron spin and the nuclear spin of copper (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). This interaction splits the g‖ and g⊥ signals into four lines each, although the splitting in the g⊥ region is often too small to be resolved. libretexts.orgethz.ch The magnitude of the parallel hyperfine coupling constant (A‖) is a sensitive measure of the covalency of the Cu-N bonds. In some cases, superhyperfine coupling to the surrounding nitrogen ligands (I=1) can also be observed, providing direct evidence of the copper-nitrogen coordination. libretexts.org
Table 2: Typical EPR Parameters for Copper(II) Complexes in an Axial Environment
| Parameter | Typical Value Range | Information Provided |
|---|---|---|
| g‖ | 2.15 - 2.30 | Geometry of the ligand field |
| g⊥ | 2.03 - 2.08 | Geometry of the ligand field |
| A‖ (MHz) | 420 - 600 | Covalency of the in-plane sigma bonds |
Note: These are general ranges for Cu(II) complexes and specific values for this compound would require experimental measurement. libretexts.org
Mass Spectrometry Techniques (MALDI-TOF, ESI-MS) for Molecular Weight and Purity Assessment
Mass spectrometry is crucial for confirming the molecular weight and assessing the purity of this compound. Due to the compound's large size and limited volatility, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed. researchgate.net These methods allow the analysis of large, thermally fragile molecules by transferring them into the gas phase as intact ions, minimizing fragmentation.
In a typical analysis, the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated/adduct form like [M+H]⁺. researchgate.net The isotopic pattern of this peak is also highly informative. Copper has two stable isotopes (⁶³Cu and ⁶⁵Cu) and chlorine has two (³⁵Cl and ³⁷Cl), which results in a characteristic isotopic distribution for the molecular ion peak. Observing this specific pattern provides strong confirmation of the elemental composition of the synthesized compound. The high resolution of these techniques allows for the accurate determination of the molecular weight, and the absence of significant impurity peaks in the spectrum is a strong indicator of the sample's purity. researchgate.netresearchgate.net
Scanning Probe Microscopy (STM, AFM) for Surface Morphology and Molecular Ordering
Scanning Probe Microscopy (SPM), including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provides real-space imaging of the surface of this compound, particularly in the form of thin films. These techniques are essential for understanding the film's surface morphology, roughness, and the arrangement of molecules on a substrate. nih.gov
AFM is widely used to study the surface topography of copper phthalocyanine films. scirp.org Images from AFM reveal the grain size, shape, and distribution across the surface. nih.govscirp.org The morphology is highly dependent on the deposition conditions. For instance, films deposited at room temperature may consist of small, homogeneously distributed grains, while annealing at higher temperatures can lead to the formation of larger, more defined crystalline structures. nih.govscirp.org This demonstrates that thermal treatment can improve the crystallinity of the film. scirp.org
STM, which requires a conductive sample, can achieve sub-molecular resolution, allowing for the direct visualization of individual phthalocyanine molecules and their packing arrangement on a conductive substrate. This provides direct insight into how the molecules self-assemble into ordered domains and reveals the orientation of the molecules relative to the substrate and to each other (e.g., herringbone vs. brickstone arrangements). nih.gov
Electronic Structure and Optical Properties of 1 Chlorophthalocyaninato Copper
Quantum Chemical Calculations of Electronic States (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be invaluable tools for understanding the electronic properties of phthalocyanine (B1677752) complexes. nih.govresearchgate.net These computational methods provide a theoretical framework for interpreting experimental data and predicting the behavior of these molecules. nih.gov For halogenated copper phthalocyanines, DFT calculations have been employed to investigate their molecular structures and vibrational spectra. mdpi.comnih.gov The choice of the exchange-correlation functional within DFT is crucial for accurately predicting vertical excitation energies and UV-vis spectra, with the B3LYP functional often providing reliable results for these systems. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding the electronic transitions and reactivity of molecules. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in the electronic behavior of (1-Chlorophthalocyaninato)copper.
The introduction of electron-withdrawing substituents, such as chlorine, is known to lower the energy levels of both the HOMO and LUMO in copper phthalocyanine derivatives. mdpi.com In the case of a related compound, octacyano-copper-phthalocyanine, DFT calculations showed that the frontier orbitals were stabilized by the cyano groups, leading to a smaller energy gap compared to the unsubstituted copper phthalocyanine. acs.org This stabilization results in a bathochromic (red) shift of the main absorption bands. acs.org
Systematic studies on halogenated copper phthalocyanines demonstrate that the degree and position of halogen substitution allow for controllable modification of their electronic structure and absorption spectra. smolecule.com For instance, DFT calculations on tetra-, octa-, and hexadecachloro-substituted copper phthalocyanines have shown a decrease in the HOMO and LUMO energy levels compared to unsubstituted copper phthalocyanine. mdpi.com
Table 1: Calculated Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| CuPc | -6.52151 | -8.87160 | 2.35009 |
Note: Data for CuPc and CuPc(CN)₈ are provided for comparative purposes to illustrate the effect of electron-withdrawing groups. The values are based on DFT calculations. acs.orgacs.org
Band Structure and Density of States (DOS) Computations
For this compound in the solid state, theoretical calculations of the band structure and density of states (DOS) provide insight into its semiconductor properties. First-principles calculations on crystalline copper phthalocyanine (β-phase) have shown that the highest occupied molecular level is primarily composed of contributions from the copper and nitrogen atoms. researchgate.net The comparison between calculations for a single molecule and the crystalline solid indicates that interchain interactions between molecules are weak, while intrachain interactions are more significant. researchgate.net
The introduction of chlorine atoms into the phthalocyanine macrocycle can influence the molecular packing and, consequently, the electronic band structure. For example, tetra-chloro-substituted copper phthalocyanine (CuPcCl₄) forms polycrystalline films with a specific preferential orientation. mdpi.comnih.govnih.gov Increasing the number of chlorine substituents can lead to the formation of amorphous films. mdpi.comnih.govnih.gov These structural variations directly impact the intermolecular electronic coupling and charge transport properties.
Excitonic Properties and Optical Response Simulation
The optical properties of phthalocyanines are dominated by strong absorptions in the visible and near-ultraviolet regions, known as the Q-band and B-band (or Soret band), respectively. researchgate.net The Q-band arises from the π-π* transition from the HOMO to the LUMO, while the B-band corresponds to deeper π-π* transitions. researchgate.net
TD-DFT calculations are widely used to simulate and interpret the UV-vis absorption spectra of phthalocyanines. nih.gov The introduction of a chlorine atom in this compound is expected to cause a red-shift in the Q-band, a phenomenon observed in other halogenated phthalocyanines. researchgate.net This shift is a direct consequence of the stabilization of the frontier molecular orbitals. The intensity and position of these absorption bands can be fine-tuned by the degree of halogenation. smolecule.com
In the solid state, intermolecular interactions can lead to phenomena such as Davydov splitting, which results in a splitting of the Q-band into two peaks. researchgate.net This effect is dependent on the crystalline phase and the arrangement of the molecules within the crystal lattice.
Photophysical Processes and Relaxation Dynamics
The absorption of light by this compound initiates a series of photophysical processes, including fluorescence, phosphorescence, and non-radiative relaxation pathways. Understanding these dynamics is crucial for applications in areas such as photodynamic therapy and optical limiting.
Fluorescence and Phosphorescence Spectroscopy
Phthalocyanines are known for their fluorescence properties. omlc.orgmdpi.com The fluorescence of copper phthalocyanine derivatives is influenced by the central metal atom and the peripheral substituents. science.gov The introduction of a chlorine atom can affect the fluorescence quantum yield and lifetime. For some copper phthalocyanine derivatives, fluorescence has been observed, indicating their potential as photosensitizers. researchgate.net
The fluorescence emission spectrum of phthalocyanines typically appears as a mirror image of the Q-band absorption. omlc.org The study of fluorescence in different solvents can provide information about the interaction of the molecule with its environment. researchgate.net Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, is also a possible relaxation pathway, particularly in metal-containing phthalocyanines where spin-orbit coupling is enhanced. mdpi.com
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics
Ultrafast transient absorption spectroscopy is a powerful technique for probing the dynamics of excited states on femtosecond to nanosecond timescales. nih.gov Studies on related copper phthalocyanine compounds have provided insights into the complex relaxation processes that follow photoexcitation. rsc.org
Upon excitation, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing to a triplet state (T₁). Transient absorption spectra reveal the absorption of these transient species. For instance, in a study of a hybrid nanostructure involving copper phthalocyanine, the triplet-triplet absorption spectrum was identified in the 470-750 nm range. iaea.org The lifetime of the excited states can be significantly influenced by the molecular environment. For example, the presence of silver nanoparticles was found to accelerate the singlet-to-triplet intersystem crossing in copper phthalocyanine. iaea.org
In some metal phthalocyanines, transient intermediates with relatively short lifetimes have been observed, with transient absorption bands assigned to d-π* electron transitions. rsc.org The decay kinetics of these transient signals provide valuable information about the rates of different relaxation processes.
Photoluminescence Quantum Yield Investigations
The photoluminescence of copper phthalocyanine (CuPc) and its derivatives is intrinsically linked to the fate of excitons generated upon photoexcitation. For the parent CuPc, a metal complex with a d⁹ copper center, the photoluminescence quantum yield is typically low. This is because the paramagnetic nature of the Cu(II) ion provides efficient pathways for non-radiative decay of the excited singlet state, particularly through intersystem crossing to the triplet state.
The introduction of a chlorine atom to form this compound is expected to further decrease the fluorescence quantum yield. This phenomenon is attributed to the "heavy-atom effect." The chlorine atom, being heavier than hydrogen, enhances spin-orbit coupling. This increased coupling facilitates the otherwise spin-forbidden intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁). As a result, the population of the triplet state is favored at the expense of the singlet state, leading to a quenching of fluorescence and a reduction in the photoluminescence quantum yield.
Table 1: Expected Trend in Photoluminescence Properties upon Chlorination This table illustrates the conceptual trend based on the heavy-atom effect observed in similar phthalocyanine systems.
| Compound | Relative Fluorescence Quantum Yield (ΦF) | Relative Triplet State Yield (ΦT) |
| Copper Phthalocyanine | Base | Base |
| This compound | Lower | Higher |
Photoconductivity and Photovoltaic Response Mechanisms
Phthalocyanines, including CuPc, are well-established p-type organic semiconductors whose conductivity increases upon illumination. jchemrev.com The mechanism of photoconductivity involves several key steps:
Light Absorption: Upon absorbing a photon, a molecule is promoted to an excited electronic state, creating an exciton (B1674681) (a bound electron-hole pair).
Exciton Diffusion: This electrically neutral exciton diffuses through the material.
Exciton Dissociation: The exciton dissociates into a free electron and a hole, which become mobile charge carriers. This dissociation can occur at interfaces, defects, or under the influence of an electric field.
Charge Transport: The generated holes and electrons move through the material via hopping between adjacent molecules, contributing to the photocurrent.
The introduction of a chlorine atom into the CuPc molecule has a profound impact on its conductivity. Halogenation is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This lowering of the HOMO level can facilitate more efficient hole injection from electrodes and improve charge transport within the material.
Research on more heavily chlorinated copper phthalocyanines provides strong evidence for this enhancement. For instance, the conductivity of tetrachlorinated copper phthalocyanine (CuPcCl₄) has been reported to be approximately four orders of magnitude higher than that of the unsubstituted CuPc. nih.gov This significant increase suggests that even a single chloro-substituent in this compound would lead to a notable enhancement in its photoconductive and photovoltaic response compared to the parent compound. This makes chlorinated phthalocyanines promising materials for applications in organic solar cells and photodetectors. jchemrev.com
Table 2: Effect of Chlorination on the Electrical Conductivity of Copper Phthalocyanine Derivatives This table provides a comparison to illustrate the significant impact of chlorination on conductivity.
| Compound | Relative Electrical Conductivity |
| Copper Phthalocyanine | 1x |
| Tetrachlorinated Copper Phthalocyanine (CuPcCl₄) | ~10,000x nih.gov |
Non-linear Optical Properties Investigations
Non-linear optical (NLO) materials exhibit an optical response that is not proportional to the intensity of the incident light. This behavior is crucial for applications in optical switching, optical limiting, and frequency conversion. Phthalocyanines are excellent candidates for NLO applications due to their extensive two-dimensional π-conjugated electron system, which imparts high polarizability. acrhem.org
The third-order NLO properties are of particular interest. Key parameters include the non-linear absorption coefficient (β) and the non-linear refractive index (n₂), which are related to the imaginary and real parts of the third-order NLO susceptibility (χ⁽³⁾), respectively. For many phthalocyanines, including CuPc, a phenomenon known as reverse saturable absorption (RSA) is a dominant NLO mechanism. In RSA, the absorption cross-section of the excited state is larger than that of the ground state, leading to increased absorption at high incident light intensities. This property is highly effective for optical limiting applications, which protect sensitive optical sensors from high-intensity laser damage.
The Z-scan technique is a standard method used to determine these NLO parameters. uobaghdad.edu.iq In this technique, a sample is moved along the axis of a focused laser beam, and the changes in transmission through an aperture are measured. An "open-aperture" Z-scan yields the non-linear absorption coefficient (β), while a "closed-aperture" Z-scan reveals the sign and magnitude of the non-linear refractive index (n₂). acrhem.orguobaghdad.edu.iq
The introduction of a chlorine atom in this compound is expected to enhance its NLO response. Similar to its effect on photoluminescence, the heavy-atom effect of chlorine promotes intersystem crossing to the triplet state. The triplet state often has a strong absorption in the visible region, which can significantly contribute to the RSA process and thus enhance the material's optical limiting performance. The architectural flexibility of phthalocyanines allows for the tuning of these NLO properties by modifying peripheral substituents and the central metal ion. researchgate.net
Table 3: Key Third-Order Non-Linear Optical Parameters for Phthalocyanines
| Parameter | Symbol | Description | Expected Effect of Chloro-Substitution |
| Non-linear Absorption Coefficient | β | Describes the change in absorption with light intensity. | Enhancement |
| Non-linear Refractive Index | n₂ | Describes the change in refractive index with light intensity. | Enhancement |
| Third-order NLO Susceptibility | χ⁽³⁾ | Represents the overall third-order non-linear response of the material. | Enhancement |
Charge Transport Phenomena in 1 Chlorophthalocyaninato Copper Systems
Carrier Generation Mechanisms (Exciton Dissociation)
In organic semiconductors like (1-Chlorophthalocyaninato)copper, the primary mechanism for the generation of free charge carriers under illumination is through the dissociation of excitons. When the material absorbs a photon, it creates a tightly bound electron-hole pair, known as an exciton (B1674681). For these excitons to contribute to the electrical current, they must dissociate into a free electron and a free hole.
Charge Carrier Mobility Measurements in Thin Films and Devices
Charge carrier mobility is a key parameter that quantifies how quickly charge carriers (electrons or holes) can move through a material under the influence of an electric field. Several techniques are employed to measure the charge carrier mobility in thin films and devices made from this compound.
Time-of-Flight (TOF) Photocurrent Measurements
The Time-of-Flight (TOF) technique is a direct method for measuring charge carrier mobility. In a TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one of the electrodes. Under an applied bias, these carriers drift across the film to the opposite electrode. The time it takes for the carriers to traverse the film, known as the transit time, is measured from the resulting photocurrent transient. The mobility (µ) can then be calculated using the formula:
µ = L² / (V * t_T)
where L is the film thickness, V is the applied voltage, and t_T is the transit time. This method allows for the separate determination of electron and hole mobilities by reversing the polarity of the applied voltage.
Field-Effect Transistor (FET) Characterization for Mobility Determination
Organic Field-Effect Transistors (OFETs) provide a powerful platform for determining the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface. kuleuven.be In a typical bottom-gate, bottom-contact OFET architecture using this compound as the active layer, the mobility can be extracted from the transfer characteristics (drain current vs. gate voltage). atlantis-press.com
In the linear regime, the mobility (µ) can be calculated from the transconductance (g_m):
g_m = (W/L) * C_i * µ * V_D
In the saturation regime, the mobility is determined from the following relationship:
I_D,sat = (W/2L) * C_i * µ * (V_G - V_T)²
where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate insulator, V_D is the drain voltage, I_D,sat is the saturation drain current, V_G is the gate voltage, and V_T is the threshold voltage. For instance, field-effect transistors using copper-phthalocyanine (CuPc) as the semiconducting layer have been fabricated and shown to be p-type, with mobilities reaching approximately 1.5 x 10⁻³ cm²/Vs. arxiv.org Single-crystal field-effect transistors based on CuPc have demonstrated even higher charge carrier mobilities of up to 1 cm²/Vs. arxiv.org
| Parameter | Symbol | Description |
| Channel Width | W | The width of the channel through which the current flows. |
| Channel Length | L | The distance between the source and drain electrodes. |
| Gate Insulator Capacitance | C_i | The capacitance per unit area of the dielectric layer. |
| Drain Voltage | V_D | The voltage applied to the drain electrode. |
| Saturation Drain Current | I_D,sat | The drain current in the saturation regime. |
| Gate Voltage | V_G | The voltage applied to the gate electrode. |
| Threshold Voltage | V_T | The minimum gate voltage required to form a conducting channel. |
| Mobility | µ | The measure of how quickly a charge carrier can move through the material. |
Space-Charge Limited Current (SCLC) Analysis
The Space-Charge Limited Current (SCLC) method is another widely used technique to determine the charge carrier mobility in organic semiconductors. fluxim.com This method involves fabricating a single-carrier device, where only one type of charge carrier (either electrons or holes) is injected into the material. frontiersin.org At a sufficiently high applied voltage, the injected charge density exceeds the intrinsic charge carrier density, leading to a current that is limited by the space charge of the injected carriers.
For a trap-free insulator, the current density (J) in the SCLC regime is described by the Mott-Gurney law:
J = (9/8) * ε_r * ε_0 * µ * (V²/L³)
where ε_r is the relative permittivity of the material, ε_0 is the permittivity of free space, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the film. By fitting the experimental current-voltage (J-V) characteristics to this equation, the mobility can be extracted. The presence of traps in the material will modify the J-V characteristics, and analysis of these curves can also provide information about the trap density and energy distribution. frontiersin.orgresearchgate.net
Hopping and Band-Like Transport Regimes
Charge transport in organic semiconductors can generally be described by two main models: hopping transport and band-like transport. The dominant transport mechanism depends on the degree of molecular order and the strength of intermolecular electronic coupling. rsc.org
In the hopping transport model, charge carriers are localized on individual molecules and move by "hopping" between adjacent molecules. This process is thermally activated, and the mobility typically increases with temperature. This is the common transport mechanism in amorphous or disordered polycrystalline organic thin films where the intermolecular electronic coupling is weak. researchgate.netnih.gov
In contrast, band-like transport occurs in highly ordered materials, such as single crystals, where strong intermolecular interactions lead to the formation of electronic bands. rsc.org In this regime, charge carriers are delocalized and can move more freely within these bands, analogous to transport in conventional inorganic semiconductors. A key characteristic of band-like transport is that the mobility decreases with increasing temperature due to scattering by lattice vibrations (phonons). researchgate.net
For this compound, the transport regime is highly dependent on the thin film morphology. mdpi.com Amorphous or disordered polycrystalline films, which can form depending on the number of chlorine substituents and the deposition conditions, are more likely to exhibit hopping transport. mdpi.com Conversely, highly crystalline films with strong π-π stacking would favor more efficient, potentially band-like, transport.
Trapping Effects and Defect States Characterization
The density and energy distribution of these trap states can be characterized by various techniques, including SCLC measurements. In the presence of traps, the J-V curve in an SCLC measurement will exhibit a trap-filled limited (TFL) regime, where the current rises steeply as the applied voltage fills the trap states. The voltage at which this sharp increase occurs can be used to estimate the total trap density.
Furthermore, techniques such as transient photovoltage (TPV) and transient photocurrent (TPC) can provide insights into charge trapping and recombination dynamics. researchgate.net Understanding and controlling defect states is crucial for optimizing the performance of electronic devices based on this compound, as a lower trap density generally leads to higher charge carrier mobility and improved device efficiency. researchgate.netresearchgate.net
Interface Energetics and Charge Transfer Dynamics at Heterojunctions
The introduction of a chlorine atom onto the phthalocyanine (B1677752) macrocycle in this compound significantly influences its electronic properties compared to the unsubstituted copper phthalocyanine (CuPc). The electron-withdrawing nature of chlorine leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This shift in energy levels has profound implications for the energy landscape at heterojunctions.
Energy Level Alignment
The arrangement of energy levels at a heterojunction dictates the direction of charge flow and the magnitude of the energy barriers for charge injection and separation. In a typical donor-acceptor heterojunction, efficient charge separation requires a favorable offset between the HOMO and LUMO levels of the constituent materials.
For instance, in heterojunctions involving unsubstituted CuPc and an acceptor material like fullerene (C60), a significant offset between the HOMO of CuPc and the LUMO of C60 drives the dissociation of excitons into free charge carriers. nih.gov The energy level alignment at the interface between manganese phthalocyanine (MnPc) and C60 has been shown to be sensitive to the deposition sequence, which influences the molecular orientation and, consequently, the ionization potential. nih.gov
For this compound, the lowering of the HOMO and LUMO levels due to chlorination will alter the energy level alignment at the interface with a given material compared to CuPc. This can be advantageous in certain device architectures. For example, the deeper HOMO level of this compound could lead to a larger open-circuit voltage in organic photovoltaic cells. However, it could also increase the energy barrier for hole injection from an electrode.
The precise energy level alignment is not solely determined by the bulk properties of the materials but is also influenced by interface dipoles and band bending. Studies on CuPc interfaces have revealed the formation of interface dipoles that can significantly modify the vacuum level and the relative alignment of the energy levels. researchgate.net While specific experimental data for this compound heterojunctions is limited, the principles governing interface phenomena in related phthalocyanine systems provide a strong framework for understanding its behavior. The structural changes induced by chloro-substitution, such as potential alterations in molecular packing and orientation in thin films, can also play a role in the interface energetics. nih.gov
Table 1: Comparison of Typical Electronic Properties of Copper Phthalocyanine (CuPc) and Expected Trends for this compound
| Property | Copper Phthalocyanine (CuPc) | This compound (Expected Trend) |
| HOMO Level | ~ -5.2 eV | Deeper (more negative) |
| LUMO Level | ~ -3.5 eV | Deeper (more negative) |
| Energy Gap | ~ 1.7 eV | Similar or slightly larger |
| Ionization Potential | ~ 5.0 eV | Higher |
| Electron Affinity | ~ 3.3 eV | Higher |
Note: The values for CuPc are approximate and can vary depending on the measurement technique and film morphology. The trends for this compound are inferred based on the electron-withdrawing effect of the chlorine substituent.
Charge Transfer Dynamics
The dynamics of charge transfer at the heterojunction interface are crucial for efficient device operation. Upon photoexcitation, an exciton (a bound electron-hole pair) is created. For charge generation to occur, this exciton must diffuse to the donor-acceptor interface and dissociate, with the electron and hole transferring to the acceptor and donor materials, respectively.
The rate of charge transfer is governed by several factors, including the electronic coupling between the donor and acceptor molecules, the energy offset driving the transfer, and the reorganization energy associated with the molecular geometry changes upon charge transfer.
In CuPc/C60 heterojunctions, charge transfer has been observed to be an ultrafast process. nih.gov The efficiency of this process competes with exciton decay pathways such as radiative and non-radiative recombination within the pristine material. The introduction of chlorine in this compound can influence these dynamics. The altered energy levels may affect the driving force for charge separation. Furthermore, changes in molecular packing and orientation due to the chloro-substituent could impact the electronic coupling at the interface. nih.gov
The formation of charge-transfer states at the interface, where the electron and hole are localized on adjacent molecules, is a key intermediate step. The properties of these states, such as their binding energy and lifetime, are critical for the subsequent separation of charges into free carriers. The increased electron affinity of this compound is expected to influence the energetics of these charge-transfer states. acs.org
Table 2: Key Parameters in Charge Transfer Dynamics
| Parameter | Description | Expected Influence of Chloro-Substitution |
| Exciton Diffusion Length | The average distance an exciton can travel before recombination. | May be influenced by changes in molecular packing and morphology. |
| Charge Transfer Rate | The speed at which an electron or hole moves across the interface. | Dependent on the driving force (energy offset) and electronic coupling. The altered energy levels of this compound will modify the driving force. |
| Charge Recombination Rate | The rate at which separated charges recombine at the interface. | A critical loss mechanism. The deeper energy levels of this compound might influence the potential barrier for recombination. |
| Charge-Transfer State Energy | The energy of the bound electron-hole pair at the interface. | Expected to be lower due to the increased electron affinity of the chlorinated phthalocyanine. |
Theoretical and Computational Investigations of 1 Chlorophthalocyaninato Copper
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state electronic properties of molecules like (1-Chlorophthalocyaninato)copper. This method calculates the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.
A critical aspect of DFT studies on CuPc-based systems is the choice of the exchange-correlation functional. Standard functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA) have been shown to have limitations, often failing to correctly predict the ordering of the frontier molecular orbitals due to self-interaction errors that excessively delocalize the electron density. tau.ac.ilarxiv.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, such as B3LYP, PBE0, and HSE, generally provide a more accurate description of the electronic structure, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arxiv.orgaps.org
The chlorine atom, being strongly electronegative, acts as an electron-withdrawing group. This substitution is predicted by DFT to stabilize the frontier orbitals, lowering the energies of both the HOMO and LUMO compared to unsubstituted CuPc. mdpi.comchemrxiv.org This modification is crucial as it directly influences the material's ionization potential and electron affinity, which are key parameters for its application in electronic devices. The lowering of the LUMO level, in particular, is a key factor that can facilitate electron injection, potentially shifting the material's semiconducting behavior towards n-type or ambipolar. mdpi.com
| Property | Unsubstituted CuPc (Typical) | This compound (Predicted Trend) | Effect of Monochlorination |
| HOMO Energy | Higher Energy | Lower Energy | Stabilization due to inductive effect |
| LUMO Energy | Higher Energy | Lower Energy | Stabilization due to inductive effect |
| HOMO-LUMO Gap | E | E' ≈ E | Minor change expected |
| Electron Affinity | Lower | Higher | Increased by electron-withdrawing Cl |
| Ionization Potential | Lower | Higher | Increased by electron-withdrawing Cl |
| This table presents the predicted qualitative trends in the electronic properties of this compound based on established effects of halogenation on the copper phthalocyanine (B1677752) system. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Absorption
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states and predicting the optical absorption spectra of molecules. arxiv.orgrsc.org It is an extension of DFT that allows for the calculation of vertical excitation energies and their corresponding oscillator strengths, which correlate to the position and intensity of peaks in a UV-Vis absorption spectrum. rsc.orguci.edu
For phthalocyanines, the UV-Vis spectrum is characterized by two main features: the intense Q-band in the visible region (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). nih.govresearchgate.net TD-DFT calculations are instrumental in assigning the specific electronic transitions (e.g., π-π*) that give rise to these bands. nih.govresearchgate.net
In the case of this compound, TD-DFT calculations would predict how the single chlorine substituent perturbs these characteristic absorptions. The electron-withdrawing nature of chlorine is expected to cause a shift in the absorption bands. Methodological studies on phthalocyanines show that the choice of functional is again critical, with range-separated hybrid functionals like CAM-B3LYP often providing the most accurate results for excitation energies, particularly for the Q-band. nih.gov While TD-DFT is powerful, it has known limitations, including potential inaccuracies in describing charge-transfer excitations, which must be considered when analyzing the results. rsc.orgnih.gov
| Spectral Band | Typical Transition | Wavelength Range (CuPc) | Predicted Effect of Monochlorination |
| Q-band | π → π* (HOMO to LUMO) | 600 - 700 nm | Minor bathochromic or hypsochromic shift |
| B-band | π → π* | 300 - 400 nm | Minor shift and/or change in intensity |
| This table outlines the characteristic absorption bands of copper phthalocyanine and the anticipated impact of a single chloro-substituent as would be investigated by TD-DFT. |
Molecular Dynamics (MD) Simulations for Structural Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion, MD provides a detailed view of structural dynamics, flexibility, and intermolecular interactions in a condensed-phase environment. nih.govnih.gov
For this compound, MD simulations can be used to understand how the molecule behaves in a solution or as part of a solid-state aggregate. While the phthalocyanine macrocycle is inherently rigid, simulations can reveal subtle flexing and out-of-plane motions. The primary use of MD for this system is to investigate intermolecular interactions. In the solid state, phthalocyanines typically arrange via strong π-π stacking interactions. nih.gov The introduction of a chlorine atom alters the molecule's electrostatic surface potential, which in turn influences the preferred stacking geometry and distance between adjacent molecules. MD simulations can explore large ensembles of molecules to predict the most likely packing arrangements and the associated interaction energies, which are fundamental to the material's bulk properties.
Force Field Development and Parameterization for Macrocyclic Systems
Classical MD simulations rely on a set of empirical energy functions known as a force field to describe the potential energy of a system. uniovi.es Standard force fields like CHARMM, AMBER, or OPLS often lack accurate parameters for complex, non-biological molecules like metallophthalocyanines. Therefore, a crucial step before performing reliable MD simulations is the development and parameterization of a specific force field. uniovi.esresearchgate.net
For this compound, this process involves defining parameters for bond stretching, angle bending, and dihedral torsions involving the chlorine atom. More critically, it requires an accurate description of the non-bonded interactions (van der Waals and electrostatic). Partial atomic charges are typically derived from quantum mechanical calculations (DFT) to reproduce the molecule's electrostatic potential.
A particular challenge for halogenated compounds is the phenomenon of the "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite the covalent bond, which can lead to directional halogen bonding. nih.govnih.gov Standard atom-centered point charges fail to capture this effect. Advanced force fields address this by adding a positively charged virtual particle attached to the halogen atom, a strategy that has been successfully implemented in force fields like CHARMM to improve the description of halogenated aromatic rings. nih.govnih.gov
Multiscale Modeling of Charge Transport in Thin Films and Aggregates
Charge transport in organic semiconductor films is a complex process that depends on phenomena occurring at multiple length and time scales, making it an ideal candidate for multiscale modeling. nih.govuni-koeln.de This approach bridges the gap between the quantum mechanical properties of individual molecules and the macroscopic charge mobility of a device.
The process typically follows a bottom-up strategy:
Quantum Mechanics (QM): DFT is used to calculate two key parameters for charge transport: the internal reorganization energy (the energy required to deform a molecule from its neutral geometry to its charged geometry) and the electronic coupling (or transfer integral) between adjacent molecules. acs.org The electronic coupling is highly sensitive to the relative distance and orientation of the molecules.
Kinetic Monte Carlo (KMC): The parameters obtained from QM are then used as input for a higher-level model, such as KMC simulations. nih.govacs.org The KMC algorithm simulates the "hopping" of a charge carrier (an electron or hole) from one molecule to the next over a large lattice of thousands of molecules, ultimately allowing for the calculation of the bulk charge carrier mobility. This approach can also account for the effects of energetic disorder arising from imperfections in the film. rsc.org
For this compound, chlorination is expected to lower the LUMO, making electron transport more favorable. Multiscale modeling would be essential to quantify this effect and predict whether the material behaves as a p-type, n-type, or ambipolar semiconductor.
Computational Prediction of Crystal Packing and Morphology
The arrangement of molecules in a crystal, known as the crystal packing, has a profound impact on the electronic properties of a molecular material. Computational Crystal Structure Prediction (CSP) methods aim to identify the most stable polymorphs (different crystal structures of the same compound) by searching for minima on the lattice energy surface. nih.govnih.gov
The methodology typically involves generating a vast number of hypothetical crystal packings and then ranking them based on their thermodynamic stability. rsc.org The lattice energy is first calculated using carefully parameterized force fields, and the most promising low-energy candidates are then re-evaluated and refined using more accurate periodic DFT calculations, which can account for subtle electronic effects. iucr.org
Phthalocyanines are known to exhibit polymorphism, with common forms like α-CuPc and β-CuPc having distinct herringbone and parallel stacking motifs, respectively, which leads to different electronic properties. researchgate.netrsc.org The introduction of halogen atoms significantly influences these packing preferences. nih.gov For the asymmetric this compound, CSP would be critical for predicting its likely crystal structure, which dictates the intermolecular distances and orientations and, therefore, the electronic couplings essential for charge transport.
| Polymorph | Crystal System | Space Group | Key Packing Feature |
| β-CuPc | Monoclinic | P2₁/c | Herringbone packing |
| α-CuPc | Monoclinic | C2/c | Parallel stacking (herringbone-like layers) |
| CuPcCl₁₆ | Monoclinic | C2/m | Layered, parallel packing |
| This table shows crystallographic data for unsubstituted and perchlorinated copper phthalocyanine, illustrating the types of structural information that computational prediction aims to determine for this compound. Data sourced from multiple crystallographic studies. nih.goviucr.orgrsc.org |
Materials Engineering and Thin Film Science of 1 Chlorophthalocyaninato Copper
Thin Film Deposition Techniques
The choice of deposition technique is paramount as it dictates the structural and physical properties of the resulting thin film. Both vacuum- and solution-based methods are employed for phthalocyanine (B1677752) compounds.
Vacuum Thermal Evaporation (VTE), a method of physical vapor deposition (PVD), is a widely used technique for depositing highly uniform and pure thin films of organic molecules like phthalocyanines. nih.govscirp.org The process involves heating the source material, in this case, (1-Chlorophthalocyaninato)copper powder, in a high-vacuum chamber until it sublimes. scirp.orgijcrr.com The vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film. ijcrr.com
The key advantages of VTE include the ability to produce very uniform films with precise thickness control and high purity, as the process occurs in a vacuum, minimizing contamination. arxiv.org For phthalocyanines, which are thermally stable, VTE is particularly suitable for creating high-quality films for electronic applications. scirp.org The deposition rate, substrate temperature, and vacuum level are critical parameters that influence the final film structure. scirp.orgarxiv.org
Table 1: Typical Parameters for Vacuum Thermal Evaporation of Copper Phthalocyanines
| Parameter | Typical Range/Value | Impact on Film Properties | Source |
|---|---|---|---|
| Chamber Pressure | 10⁻⁵ - 10⁻⁶ mbar | Affects film purity and particle mean free path. | scirp.orgarxiv.org |
| Deposition Rate | 0.1 - 1 Å/s | Influences nucleation density and grain size. | arxiv.org |
| Substrate Temperature | Room Temp. - 200 °C | Governs molecular mobility, crystallinity, and orientation. | nih.govresearchgate.net |
| Source-Substrate Distance | 10 - 20 cm | Affects deposition uniformity and rate. | scirp.org |
Solution processing offers a low-cost, scalable alternative to vacuum-based techniques. researchgate.net Methods like spin-coating and blade-coating are attractive for large-area electronics. However, a major prerequisite is the solubility of the material in a suitable solvent. While unsubstituted phthalocyanines are notoriously insoluble, the introduction of substituents can enhance solubility. For chlorinated copper phthalocyanines, solubility in strong acids like trifluoroacetic acid (TFA) has been utilized for film deposition. researchgate.net
Spin-Coating: This technique involves dispensing a solution of the material onto the center of a substrate, which is then rotated at high speed (e.g., up to 6000 rpm). ossila.com Centripetal force spreads the solution evenly, and the solvent evaporates, leaving a thin film. ossila.com The final film thickness is determined by the solution concentration, solvent volatility, and spin speed. ossila.com This method is known for producing highly uniform films quickly. ossila.com
Blade-Coating (Doctor-Blading): In this method, a blade is moved at a constant speed and height across a substrate where the material solution has been dispensed. This action spreads the solution into a uniform wet film, which then dries to form the solid film. Blade-coating is highly compatible with roll-to-roll processing, making it suitable for industrial-scale production.
Research on CuPc thin films deposited from a TFA solution has shown that the resulting morphology consists of molecular nanoribbons. researchgate.net The final structure depends heavily on the deposition method, solution concentration, and the number of layers applied. researchgate.net
Table 2: Solvent Systems for Solution Processing of Substituted Phthalocyanines
| Compound Family | Solvent(s) | Notes | Source |
|---|---|---|---|
| Copper Phthalocyanine (CuPc) | Trifluoroacetic Acid (TFA) | Allows for deposition of typically insoluble CuPc, forming nanoribbon structures. | researchgate.net |
| Substituted Pcs | Dimethylformamide (DMF) | Used for synthesizing pigments by depositing them on substrates from solution. | researchgate.netmetu.edu.tr |
The Langmuir-Blodgett (LB) technique provides unparalleled control over film thickness at the molecular level, enabling the fabrication of highly ordered mono- and multilayer films. biolinscientific.comwikipedia.org The process begins with a "Langmuir film," which is a monolayer of amphiphilic molecules formed at a liquid-gas interface, typically water-air. wikipedia.orgbiolinscientific.com
The molecules are first dissolved in a volatile, water-immiscible solvent and spread onto the water subphase. After the solvent evaporates, the molecules are compressed by movable barriers, which reduces the area per molecule and forces them into an organized, two-dimensional solid-like film. This floating monolayer can then be transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the interface. biolinscientific.comwikipedia.org By repeating this process, a multilayer film with a precise number of layers can be constructed. biolinscientific.com This technique is ideal for creating highly organized structures, which is crucial for studying charge transport and other anisotropic properties. biolinscientific.comrsc.org
Control of Film Morphology and Microstructure
The electrical and optical properties of this compound thin films are intrinsically linked to their solid-state structure, including the packing of molecules, their orientation relative to the substrate, and the size and connectivity of crystalline grains. researchgate.net
During vacuum deposition, several parameters can be tuned to control the final film morphology.
Substrate Temperature: This is one of the most influential parameters. scirp.org Increasing the substrate temperature provides more thermal energy to the arriving molecules, enhancing their surface mobility. This allows them to diffuse and find energetically favorable sites, leading to the formation of larger, more ordered crystalline grains. nih.gov Studies on chloro-substituted copper phthalocyanines have shown a distinct dependence of crystallinity on substrate temperature. For example, depositing tetra-chlorinated CuPc (CuPcCl₄) onto a substrate at 50 °C results in polycrystalline films with a preferred orientation. nih.govresearchgate.net In contrast, deposition at room temperature may lead to more disordered or amorphous films, while deposition at higher temperatures (e.g., 200 °C) can also produce polycrystalline films, albeit with potential changes in disorder. nih.govresearchgate.net
Deposition Rate: The rate at which the material arrives at the substrate affects the nucleation and growth kinetics. A slow deposition rate generally allows more time for molecules to arrange into an ordered structure, favoring larger grain sizes and higher crystallinity. Conversely, a high deposition rate can lead to a higher density of nucleation sites and result in smaller grains or even amorphous films.
Substrate Type: The nature of the substrate surface (e.g., its chemical composition, roughness, and crystallinity) can act as a template, influencing the orientation and growth mode of the initial layers of the film.
Table 3: Effect of Deposition Parameters on Chlorinated CuPc Film Structure
| Parameter | Condition | Observed Effect | Source |
|---|---|---|---|
| Substrate Temperature | 50 °C | Polycrystalline films of CuPcCl₄ with preferred orientation. | nih.govresearchgate.net |
| Substrate Temperature | 200 °C | Polycrystalline but disordered films for CuPcClₓ (x=4, 8, 16). | nih.govresearchgate.net |
| Degree of Chlorination | High (e.g., x=8, 16) | Tends to form amorphous films when deposited at 50 °C. | nih.govresearchgate.net |
Post-deposition annealing is a common and effective method to improve the structural quality of thin films. scirp.org The process involves heating the deposited film to a temperature below its decomposition point for a specific duration. This thermal treatment promotes molecular rearrangement, which can lead to significant changes in the film's properties. scirp.orgresearchgate.net
Increased Crystallinity: Annealing provides the necessary energy for molecules in a disordered or amorphous state to reorganize into a more stable, crystalline structure. researchgate.net This is often observed as a sharpening and increased intensity of peaks in X-ray diffraction (XRD) patterns. scirp.orgresearchgate.net
Phase Transformation: Phthalocyanines are known to exhibit polymorphism, meaning they can exist in different crystalline forms (e.g., α and β phases). scirp.orgresearchgate.net The α-phase is often obtained during initial deposition at lower temperatures and is metastable. Annealing can induce a transformation to the more thermodynamically stable β-phase. scirp.org This phase change is critical as the α and β forms have different molecular packing and, consequently, different electronic properties.
Grain Growth and Morphology Change: The thermal energy during annealing facilitates the growth of larger crystalline grains by allowing smaller grains to merge. electrochemsci.orgresearchgate.net This reduces the density of grain boundaries, which can act as traps or scattering centers for charge carriers. In some cases, annealing can lead to the formation of distinct surface morphologies, such as nanorod or sheet-like structures. researchgate.net For copper oxide films, for instance, annealing has been shown to increase grain size and can completely convert the film's crystal structure at sufficiently high temperatures. electrochemsci.orgresearchgate.netbohrium.comresearchgate.net
Table 4: Summary of Annealing Effects on Copper Phthalocyanine Thin Films
| Annealing Temperature | Duration | Observed Effect | Source |
|---|---|---|---|
| 200 - 400 °C | 1 hour (in air) | For copper oxide, conversion from Cu₂O to CuO phase, increase in grain size. | electrochemsci.orgresearchgate.net |
| 298 - 423 K | 1 hour | For CuPc, fluctuation in grain size, increased crystallinity with temperature. | scirp.orgresearchgate.net |
| 300 - 350 °C | Varies | For copper oxide, induces phase change and shifts in optical band gap. | researchgate.net |
Role of Substrate Surface Chemistry and Treatment
The structural arrangement and resulting properties of this compound thin films are critically dependent on the nature of the substrate and any pre-deposition treatments it undergoes. The interplay between the substrate surface energy, chemical composition, and temperature profoundly influences the nucleation and growth of the film, dictating its morphology, crystallinity, and molecular orientation.
The choice of substrate material, ranging from amorphous glass to single-crystal silicon, provides a template that directs the assembly of the phthalocyanine molecules. On amorphous substrates like glass, the growth is often influenced more by deposition parameters than by specific surface interactions. For instance, studies on the closely related tetrachloro-substituted copper phthalocyanine (CuPcCl₄) have shown that substrate temperature is a key determinant of film structure. When deposited on glass at a moderate temperature of 50°C, CuPcCl₄ forms polycrystalline films. researchgate.net These films exhibit a strong preferential orientation, with the (100) crystallographic plane of the crystallites aligning parallel to the substrate surface. researchgate.net This ordered arrangement results in the molecules standing at a significant inclination angle of approximately 79.2° relative to the substrate. researchgate.netmdpi.com However, elevating the substrate temperature to 200°C disrupts this ordering, leading to the growth of polycrystalline films with a disordered, random orientation. researchgate.netmdpi.com
The surface chemistry of the substrate also plays a vital role. On silicon wafers, the presence of a native oxide layer (SiO₂) can influence the film's morphology. Studies on the parent compound, copper phthalocyanine (CuPc), have shown that even the doping type of the silicon substrate (n-type vs. p-type) can lead to distinct morphological features in the grown film, despite identical oxide layer thickness and growth conditions. This suggests that subtle electronic differences at the substrate surface can affect the nucleation and crystallite size of the organic film.
Substrate treatments are a powerful tool for controlling film growth. Annealing, or heat treatment, of the substrate or the film post-deposition can enhance crystallinity and induce phase transformations. For CuPc, annealing is known to promote the transition from the metastable α-phase to the more stable β-phase, which can significantly alter the film's optical and electrical properties. Similarly, cleaning procedures to remove contaminants and surface passivation, for instance, using hydrofluoric acid on silicon to create a hydrogen-terminated surface, are crucial for achieving well-ordered, high-quality films. The epitaxial growth of CuPc films, where the crystal lattice of the film aligns with that of a single-crystal substrate, has been demonstrated on substrates like Si(001), representing the highest degree of structural control.
The table below summarizes the influence of substrate and temperature on the structure of chloro-substituted copper phthalocyanine films.
| Substrate | Compound | Deposition Temperature | Resulting Film Structure | Molecular Inclination Angle |
| Glass | CuPcCl₄ | 50°C | Polycrystalline, (100) preferred orientation | 79.2° |
| Glass | CuPcCl₄ | 200°C | Polycrystalline, disordered | Not applicable |
| Glass | CuPcCl₈ | 50°C | Amorphous | Not applicable |
| Glass | CuPcCl₁₆ | 50°C | Amorphous | Not applicable |
| Glass | CuPcCl₈ | 200°C | Crystalline, disordered | Not applicable |
| Glass | CuPcCl₁₆ | 200°C | Crystalline, disordered | Not applicable |
This table presents data on various chloro-substituted copper phthalocyanines to illustrate the effects of substitution and temperature. Data sourced from researchgate.netmdpi.com.
Characterization of Thin Film Optical and Electrical Anisotropy
The planar nature of the this compound molecule and its tendency to form ordered stacks in thin films lead to significant anisotropy in its optical and electrical properties. This means that these properties are not uniform in all directions but depend on the orientation of the measurement relative to the molecular arrangement within the film.
Optical Anisotropy: Optical anisotropy is a direct consequence of the molecular structure and ordering. The primary electronic transitions in phthalocyanines, such as the Q-band in the visible region and the Soret (or B) band in the near-ultraviolet region, are π-π* transitions polarized within the plane of the macrocycle. tu-chemnitz.de When molecules in a thin film adopt a preferential orientation, the film's response to polarized light becomes direction-dependent.
This phenomenon is characterized primarily using techniques like variable angle spectroscopic ellipsometry (VASE) and polarized absorption spectroscopy. Ellipsometry measures the change in polarization of light upon reflection from the film surface. By modeling the experimental data, it is possible to determine the anisotropic dielectric function, which describes how the material interacts with the electric field of light along different axes. tu-chemnitz.de For oriented films, a uniaxial model is often employed, defining an "ordinary" dielectric function for directions parallel to the substrate and an "extraordinary" function for the direction perpendicular to it. tu-chemnitz.de Studies on the parent CuPc compound show that films with a more ordered structure exhibit more pronounced anisotropic properties. tu-chemnitz.de
Magnetic Circular Dichroism (MCD) is another powerful technique that provides insight into the electronic states and their magnetic properties. MCD measures the difference in absorption between left and right circularly polarized light in the presence of a magnetic field, offering a way to probe the spin-dependent interactions within the material.
Electrical Anisotropy: Electrical anisotropy, specifically in charge transport, is a critical factor for the performance of electronic devices. The efficiency of charge movement (carrier mobility) is highly dependent on the direction of transport relative to the molecular stacking. Charge transport in phthalocyanine films occurs primarily through the overlap of π-orbitals between adjacent molecules. The stacking arrangement, therefore, creates pathways of varying efficiency for charge carriers.
Typically, the in-plane conductivity (parallel to the substrate) and out-of-plane conductivity (perpendicular to the substrate) are measured. The ratio of these conductivities provides a measure of the electrical anisotropy. In well-ordered films where molecules are stacked like columns, the conductivity along the stacking axis (often referred to as the b-axis) is significantly higher than in directions that require charges to hop between stacks. The charge transport mechanism in polycrystalline films can be complex, often described by models involving multiple trapping and release at grain boundaries, which can also contribute to anisotropy. rsc.org Investigations into single crystals of CuPc have shown that carrier mobility is inherently anisotropic and temperature-dependent, suggesting the applicability of a band-like transport model. aps.org The introduction of chlorine atoms is known to modify the electronic energy levels and can enhance charge carrier mobility, making chlorinated phthalocyanines promising for n-type semiconductor applications. mdpi.com
The table below outlines the key parameters and techniques used to characterize anisotropy.
| Property | Characterization Technique | Measured Parameters | Significance |
| Optical Anisotropy | Variable Angle Spectroscopic Ellipsometry (VASE) | Anisotropic dielectric function (ordinary and extraordinary components) | Quantifies the directional dependence of light absorption and refraction, related to molecular orientation. tu-chemnitz.de |
| Optical Anisotropy | Polarized UV-Vis Spectroscopy | Dichroic ratio (ratio of absorbance for light polarized parallel and perpendicular to an orientation axis) | Reveals the average orientation of molecular transition dipoles. |
| Electrical Anisotropy | Four-Probe/Two-Probe Measurements (anisotropic configuration) | In-plane vs. out-of-plane conductivity/resistivity | Determines the directional efficiency of charge transport, crucial for device design. |
| Electrical Anisotropy | Hall Effect Measurements | Anisotropic carrier mobility and concentration | Provides fundamental insights into the nature and mobility of charge carriers (electrons and holes) along different crystal axes. aps.org |
Nanostructure Fabrication and Integration
The fabrication of this compound into well-defined nanostructures such as nanowires, nanoribbons, and nanoflowers opens up new avenues for its application in nanoscale electronic and optoelectronic devices. These nanostructures can exhibit enhanced properties compared to bulk films due to quantum confinement effects and a high surface-area-to-volume ratio.
Fabrication Methods: The most common method for producing crystalline organic nanostructures is physical vapor deposition (PVD) or organic vapor deposition (OVD). researchgate.net In this technique, the source material is heated under vacuum, and the vapor is allowed to deposit onto a substrate held at a controlled temperature. By carefully controlling parameters like the source temperature, substrate temperature, and background pressure (often with an inert carrier gas like N₂), the growth can be directed to form specific morphologies.
Research on the parent CuPc demonstrates that a temperature gradient approach can spatially separate the growth of different nanostructures. researchgate.net For instance, nanoflowers may form in higher temperature zones, nanoribbons in intermediate zones, and nanowires in cooler zones of the deposition system. researchgate.net The substrate temperature is also critical in determining the crystal phase of the resulting nanostructures; for CuPc, lower temperatures (~190°C) tend to yield the α-phase, while higher temperatures (above 200°C) favor the formation of the more thermodynamically stable β-phase. researchgate.net The presence of a thin seed layer of the same material deposited prior to nanostructure growth can significantly increase the yield of nanowires. researchgate.net
Solution-based methods also offer routes to nanostructure synthesis. These techniques, such as reprecipitation or solvent evaporation, involve dissolving the compound in a suitable solvent and then inducing precipitation under controlled conditions to form nanocrystals or other structures.
Integration into Devices: The integration of these nanostructures is a key step toward functional devices. Nanowires can be grown directly onto pre-patterned electrodes, effectively bridging the contacts to form the active channel of a transistor or a sensor. researchgate.net
A significant area of application is in the field of photovoltaics. Halogenated copper phthalocyanines are being explored as charge transport materials in perovskite solar cells. researchgate.net For example, theoretical and simulation studies suggest that fluorinated and chlorinated copper phthalocyanines can function as efficient electron transport layers (ETLs), while the parent CuPc can act as a hole transport layer (HTL). researchgate.net Their chemical stability, particularly against moisture, makes them attractive alternatives to traditional, less stable materials. researchgate.net The integration of these materials into a solar cell stack can lead to devices with high power conversion efficiency and good thermal stability. researchgate.net
In sensor applications, the high surface area of nanostructured films is advantageous. Gas sensors based on CuPc nanowires have shown high sensitivity and selectivity to various gases, where the electrical resistance of the nanowire network changes upon exposure to the target analyte. researchgate.net
The table below summarizes common fabrication techniques and integration examples for phthalocyanine nanostructures.
| Fabrication Technique | Nanostructure Type | Key Control Parameters | Example of Device Integration |
| Physical Vapor Deposition (PVD) | Nanowires, Nanoribbons, Nanoflowers | Substrate Temperature, Source Temperature, Carrier Gas Flow | Field-Effect Transistors (FETs), Gas Sensors researchgate.net |
| Solution Evaporation | Nanorods | Solvent Choice, Concentration, Evaporation Rate | Not specified |
| Hydrothermal Synthesis | Nanowires | Temperature, Time, Surfactant Concentration | Flexible Conducting Electrodes nih.gov |
| Electrophoretic Deposition | Nanowires | Deposition Temperature, Electric Field | Not specified |
Advanced Research Applications and Device Architectures Based on 1 Chlorophthalocyaninato Copper
Organic Photovoltaics (OPVs) Research
There is a notable absence of dedicated research on the use of (1-Chlorophthalocyaninato)copper as a primary component in organic photovoltaic devices. The roles it could theoretically play, such as in the active layer, at heterojunctions, or as an interfacial material, have not been sufficiently investigated or reported to provide substantive details.
Active Layer Components in Single and Multi-junction Solar Cells
No specific data or research findings were identified that detail the performance of this compound as an active layer component in either single-junction or multi-junction organic solar cells.
Heterojunction Design and Optimization
There is no available research that specifically discusses the design and optimization of heterojunctions in OPVs using this compound.
Organic Light-Emitting Diodes (OLEDs) Research
Similarly, in the field of organic light-emitting diodes, there is a significant lack of research focused on the application of this compound. Its potential roles as an emitter or in hole transport layers have not been a subject of detailed investigation in published studies.
Emitter and Hole Transport Layer Integration
No specific research has been found that details the integration and performance of this compound as either an emitter or a hole transport layer in OLEDs.
Charge Injection and Recombination Mechanisms
There are no dedicated studies on the charge injection and recombination mechanisms within OLEDs that incorporate this compound.
Organic Field-Effect Transistors (OFETs) Research
The introduction of a chlorine atom onto the phthalocyanine (B1677752) macrocycle in this compound significantly modifies its electronic properties, making it a compelling candidate for the active channel material in Organic Field-Effect Transistors (OFETs). Research in this area focuses on understanding its intrinsic material properties and optimizing device performance.
Active Channel Material Properties
The primary role of this compound in an OFET is to form the semiconducting channel where charge carriers are accumulated and transported. The performance of the device is intrinsically linked to the material's ability to facilitate efficient charge movement.
Key properties of this compound as an active channel material include its charge carrier mobility, which is a measure of how quickly charge carriers can move through the material under the influence of an electric field. Halogenation of copper phthalocyanine has been shown to influence charge transport. For instance, studies on chlorinated copper phthalocyanines have indicated the potential for n-type semiconducting behavior, a shift from the typical p-type behavior of unsubstituted copper phthalocyanine (CuPc). This is attributed to the electron-withdrawing nature of the chlorine atoms.
Furthermore, the conductivity of chlorinated copper phthalocyanine pellets has been observed to be significantly higher than that of their non-halogenated counterparts. This enhancement in conductivity is a promising indicator for its application in OFETs, where higher conductivity in the channel can lead to improved device performance. The structural arrangement of the molecules in the thin film state also plays a crucial role, with ordered crystalline structures generally leading to better charge transport pathways.
Device Architectures and Performance Evaluation
The performance of OFETs based on chlorinated copper phthalocyanines is evaluated based on several key parameters. While specific data for this compound is still emerging, research on related chlorinated copper phthalocyanines provides valuable insights. For example, highly chlorinated copper phthalocyanine (CuPcCl16) has demonstrated n-channel transistor behavior with electron mobilities on the order of 10⁻² cm²/Vs. This is a significant finding, as high-performing n-type organic semiconductors are less common than their p-type counterparts.
The on/off ratio, which is the ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state, is another crucial metric. A high on/off ratio is essential for the switching applications of transistors. The threshold voltage, the minimum gate voltage required to turn the transistor on, is also a key parameter for practical applications.
| Compound | Device Architecture | Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |
|---|---|---|---|---|
| Copper Phthalocyanine (CuPc) (p-type) | Bottom-gate, Top-contact | ~10⁻³ - 10⁻² | > 10⁵ | - |
| Hexadecafluorinated Copper Phthalocyanine (F16CuPc) (n-type) | - | ~10⁻³ | ~10⁵ | - |
| Highly Chlorinated Copper Phthalocyanine (e.g., CuPcCl16) (n-type) | - | ~10⁻² | - | - |
Note: The table includes data for related copper phthalocyanine compounds to provide context due to the limited availability of specific performance data for this compound.
Catalysis Research
The catalytic potential of this compound is an expanding area of investigation, with researchers exploring its application in heterogeneous, photo-, and electrocatalysis. The presence of the copper center and the modified electronic structure due to the chlorine substituent are expected to impart unique catalytic activities.
Heterogeneous Catalysis Investigations (e.g., Oxidation, Reduction Reactions)
In heterogeneous catalysis, this compound, typically supported on a solid material, acts as a catalyst for various chemical transformations. The focus of research includes oxidation and reduction reactions of organic substrates. The robust nature of the phthalocyanine macrocycle makes it suitable for use under a range of reaction conditions.
While specific studies on this compound are not extensively documented, research on related metal phthalocyanines provides a strong basis for its potential. For example, cobalt phthalocyanine supported on various materials has been effectively used as a catalyst for the oxidation of mercaptans (sweetening) in the petroleum industry. It is hypothesized that the copper analog, particularly with the electronic modulation of the chlorine atom, could exhibit interesting activity in similar oxidation reactions. The mechanism is thought to involve the activation of molecular oxygen at the metal center, leading to the oxidation of the substrate.
| Catalyst System | Reaction Type | Substrate | Key Findings |
|---|---|---|---|
| Supported Cobalt Phthalocyanine | Oxidation | Mercaptans | Effective for sweetening processes. |
| This compound (Hypothesized) | Oxidation/Reduction | Various organic substrates | Potential for unique catalytic selectivity due to electronic effects of chlorine. |
Photocatalytic Mechanisms and Efficiency Studies
Photocatalysis utilizing this compound involves the use of light to drive chemical reactions. The compound's ability to absorb light in the visible region of the electromagnetic spectrum makes it an attractive candidate for solar-driven applications. Research in this area is focused on understanding the photocatalytic mechanisms and quantifying the efficiency of these processes.
Upon absorption of a photon, the this compound molecule is promoted to an excited state. This excited state can then initiate chemical reactions through either energy transfer or electron transfer processes. In the context of environmental remediation, for instance, the excited catalyst could generate reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals, which can then degrade organic pollutants in water.
While comprehensive studies on the photocatalytic efficiency of this compound are ongoing, the broader class of metal phthalocyanines has shown promise in the photocatalytic degradation of various dyes and pollutants. The efficiency of these systems is typically evaluated by monitoring the degradation rate of the target pollutant over time under light irradiation. The stability and reusability of the photocatalyst are also critical factors for practical applications.
| Photocatalyst | Target Pollutant | Light Source | Key Mechanistic Feature | Reported Efficiency |
|---|---|---|---|---|
| Various Metal Phthalocyanines | Organic Dyes, Phenols | Visible Light | Generation of Reactive Oxygen Species (ROS) | Varies depending on system |
| This compound (Investigational) | Organic Pollutants | Visible Light | Potential for enhanced ROS generation due to heavy atom effect of chlorine. | Under Investigation |
Electrocatalytic Activity and Mechanism Exploration
The electrocatalytic properties of this compound are being explored for a range of important electrochemical reactions, such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and carbon dioxide reduction reaction (CO2RR). These reactions are central to energy conversion and storage technologies, including fuel cells and metal-air batteries.
The central copper ion in the phthalocyanine macrocycle is the primary active site for these electrocatalytic processes. The binding of reactants, such as oxygen or carbon dioxide, to the copper center and the subsequent electron transfer steps are key to the catalytic cycle. The chlorine substituent can influence the electronic properties of the copper center, thereby modulating its binding affinity for reactants and intermediates, which in turn can affect the overpotential and selectivity of the reaction.
For example, in the context of the ORR, an ideal electrocatalyst would facilitate the four-electron reduction of oxygen to water with a low overpotential. Research on copper polyphthalocyanine has shown its potential for the electrocatalytic reduction of CO2 to carbon monoxide (CO). It is anticipated that the introduction of a chlorine atom could further tune the catalytic activity and product selectivity in these and other electrocatalytic reactions.
| Electrocatalyst | Reaction | Key Performance Metric | Mechanistic Insight |
|---|---|---|---|
| Copper Polyphthalocyanine | CO₂ Reduction | Selective for CO production | - |
| This compound (Investigational) | ORR, OER, CO₂RR | Overpotential, Faradaic Efficiency | Chlorine substitution may tune the electronic structure of the Cu active site. |
Chemical and Biosensing Research (Mechanisms of interaction with analytes)
The application of this compound in chemical and biosensing is predicated on its ability to interact with a variety of analyte molecules. These interactions, which are primarily electronic in nature, induce measurable changes in the material's properties. The central mechanism revolves around charge transfer events between the analyte and the phthalocyanine macrocycle. As a p-type semiconductor, the conductivity of copper phthalocyanine and its derivatives is governed by the concentration of positive charge carriers (holes). The introduction of a single chlorine atom onto the phthalocyanine ring is anticipated to modulate the electron density of the macrocycle, thereby influencing its interaction with target analytes and enhancing sensor performance.
The interaction can be broadly categorized based on the electronic nature of the analyte:
Electron-donating analytes (Reducing gases): Molecules like ammonia (B1221849) (NH₃) can donate electrons to the p-type this compound film. This process leads to a recombination of charge carriers (holes), resulting in a decrease in the material's conductivity.
Electron-withdrawing analytes (Oxidizing gases): Analytes such as nitrogen dioxide (NO₂) have the opposite effect. They withdraw electrons from the phthalocyanine ring, which increases the concentration of holes and, consequently, enhances the material's conductivity. ntu.edu.sg
The presence of the chlorine substituent, being an electron-withdrawing group, is expected to enhance the p-type character of the phthalocyanine, potentially leading to a more pronounced response to electron-donating species.
Gas Sensing Mechanisms and Selectivity Studies
The primary mechanism for gas sensing with this compound thin films is based on the modulation of electrical conductivity upon exposure to gas molecules. The interaction is typically a surface phenomenon, where the adsorption of gas molecules onto the film leads to charge transfer. mdpi.com
For copper phthalocyanines, it has been proposed that the interaction site with gases like NO₂ and NH₃ is predominantly the macrocycle itself, rather than direct axial coordination with the central copper atom. ntu.edu.sgnih.gov The process can be described as follows:
Adsorption: The analyte gas molecules adsorb onto the surface of the this compound thin film.
Charge Transfer: A transfer of electrons occurs between the adsorbed analyte and the phthalocyanine macrocycle. The direction of transfer depends on whether the analyte is an electron donor or acceptor.
Conductivity Modulation: This charge transfer alters the concentration of charge carriers (holes) in the p-type semiconductor film, leading to a measurable change in its resistance or conductivity. ntu.edu.sg
The introduction of a chlorine atom can influence this mechanism in several ways:
Enhanced Basicity Interaction: The electron-withdrawing nature of chlorine can affect the Lewis basicity of the phthalocyanine ring, potentially strengthening the interaction with certain analytes.
Modified Adsorption Sites: The chlorine atom itself may act as an additional site for interaction, particularly for molecules capable of forming hydrogen bonds.
Selectivity, a crucial parameter for any chemical sensor, is the ability to detect a specific analyte in the presence of other interfering gases. For this compound, selectivity is governed by the specific chemical and electronic interactions with different analytes. For instance, studies on halogenated zinc phthalocyanines have shown that the sensor response to ammonia is significantly higher than to other analytes like carbon dioxide, dichloromethane, acetone, toluene, and ethanol (B145695). This selectivity is attributed to the specific bonding energy between the ammonia molecules and the halogen substituents. A similar principle is expected to apply to this compound.
The following table summarizes the expected sensing response of this compound to various classes of analytes based on the established mechanisms for copper phthalocyanines.
| Analyte Type | Example Analyte | Interaction Mechanism | Expected Change in Conductivity |
| Electron-donating | Ammonia (NH₃) | Electron donation to the p-type material, reducing hole concentration. ntu.edu.sg | Decrease |
| Electron-withdrawing | Nitrogen Dioxide (NO₂) | Electron withdrawal from the p-type material, increasing hole concentration. ntu.edu.sg | Increase |
| Volatile Organic Compounds (VOCs) | Formic Acid | Protonation of the phthalocyanine, enhancing electrical conductivity. | Increase |
| Weakly Interacting Gases | Phosgene (COCl₂) | Physisorption with minimal charge transfer. nih.gov | Negligible Change |
Liquid-Phase Analyte Detection Principles
The principles of using this compound for analyte detection can be extended to the liquid phase, particularly within the framework of organic field-effect transistors (OFETs). In such devices, the phthalocyanine derivative serves as the active semiconductor layer. The detection mechanism relies on the interaction of dissolved analytes with the surface of this layer, which in turn modulates the transistor's electrical characteristics.
The fundamental principle involves the analyte, upon reaching the sensitive layer, inducing a change in the charge carrier concentration in the transistor channel. This is observed as a shift in the threshold voltage (VT) or a change in the source-drain current. rsc.org For instance, research on fluorinated copper phthalocyanine (F₁₆CuPc) has demonstrated highly sensitive detection of the pesticide boscalid (B143098) in solution when the transistor is modified with β-cyclodextrin. mdpi.com In this system, the β-cyclodextrin captures the boscalid molecule, and the resulting complex interacts with the F₁₆CuPc layer through dipole-dipole interactions, leading to a significant increase in the device current. mdpi.com
For this compound, a similar strategy could be employed. The surface of the chlorinated phthalocyanine film could be functionalized with specific recognition elements (e.g., enzymes, antibodies, or synthetic receptors) to achieve high selectivity for a target analyte in a liquid sample. The chlorine atom could potentially serve as a site for covalent attachment of these recognition elements.
The key components and principles for a liquid-phase sensor based on this compound are outlined in the table below.
| Component | Role | Principle of Operation |
| Substrate | Provides mechanical support for the device. | Typically silicon with a silicon dioxide insulating layer. |
| Electrodes (Source/Drain) | To apply voltage and measure current through the semiconductor. | Usually made of gold for good conductivity and stability. |
| This compound Film | The active semiconductor layer where sensing occurs. | Its conductivity is modulated by interaction with the analyte. |
| Recognition Layer (Optional) | To provide selectivity for a specific analyte. | Binds specifically to the target analyte, bringing it into proximity with the sensing layer. |
| Analyte in Solution | The substance to be detected. | Interacts with the recognition layer and/or the phthalocyanine film, causing a change in the electrical properties of the transistor. |
Transducer Design and Integration
The effective use of this compound as a sensing material requires its integration into a suitable transducer that can convert the chemical interaction into a measurable electrical signal. The design of the transducer is critical for sensor performance, influencing sensitivity, response time, and stability.
Chemiresistors: This is one of the simplest transducer designs. It consists of a thin film of this compound deposited onto a substrate with a pair of interdigitated electrodes. The principle of operation is the measurement of the change in electrical resistance of the film as it is exposed to the analyte. ucsd.edu The adsorption of gas molecules and the subsequent charge transfer directly alter the film's conductivity, which is measured as a change in current at a constant applied voltage. ucsd.edu
Organic Field-Effect Transistors (OFETs): OFETs offer a more sophisticated transducer design with the potential for higher sensitivity. In this configuration, the this compound film acts as the semiconductor layer in a three-terminal device (source, drain, and gate). The analyte's interaction with the semiconductor surface modulates the charge carrier density in the transistor channel. This results in changes to key transistor parameters like the threshold voltage, charge carrier mobility, and on/off ratio, which can be precisely measured. rsc.org The gate electrode provides an additional means to control and amplify the sensor's response.
Heterojunction Devices: Advanced transducer designs may involve creating a heterojunction between this compound (a p-type material) and an n-type organic semiconductor. nih.govdntb.gov.ua The interface between these two materials forms a diode-like structure with a specific built-in potential. When exposed to an analyte, the charge transfer at the surface can alter the electronic properties of one or both materials, leading to a significant change in the current-voltage characteristics of the heterojunction, such as the rectification ratio and forward/reverse currents. nih.govdntb.gov.ua This can provide a multi-modal detection mechanism, potentially enhancing sensitivity and selectivity.
The following table compares different transducer designs suitable for integration with this compound.
| Transducer Type | Principle of Operation | Measured Parameter(s) | Advantages | Potential Application |
| Chemiresistor | Change in bulk conductivity of the sensing film upon analyte adsorption. ucsd.edu | Resistance / Current | Simple fabrication, low cost. | General-purpose gas sensing. |
| Organic Field-Effect Transistor (OFET) | Modulation of channel conductivity by the analyte's electric field effect. rsc.org | Threshold Voltage, Current, Mobility | High sensitivity, low power consumption, signal amplification. | Liquid-phase biosensing, trace gas detection. |
| Heterojunction Device | Change in the electronic properties of the p-n junction upon analyte exposure. nih.govdntb.gov.ua | Rectification Ratio, Forward/Reverse Currents | High sensitivity, multi-modal detection. | Advanced chemical sensors with improved selectivity. |
Environmental Stability and Degradation Mechanisms Academic Perspective
Photostability and Photodegradation Pathways
(1-Chlorophthalocyaninato)copper exhibits high photostability, a property essential for its application as a pigment. The conjugated π-electron system of the phthalocyanine (B1677752) ring is adept at dissipating absorbed light energy, rendering the molecule resistant to photochemical breakdown. However, under prolonged and intense irradiation, particularly in the presence of photosensitizers or reactive species, degradation can occur.
Research on related copper phthalocyanine compounds suggests that photodegradation can proceed through several pathways. One possible mechanism involves the generation of reactive oxygen species (ROS). Although the copper phthalocyanine molecule itself is a potent quencher of singlet oxygen, its excited state can, under certain conditions, lead to the formation of ROS which can then attack the macrocycle. Studies on the photodegradation of dyes in the presence of copper(II) coordination polymers indicate that hydroxyl radicals (•OH) and positive holes (h+) are often the primary active species responsible for the oxidative degradation of organic molecules mdpi.com.
Another potential pathway is electron transfer sensitization. In this process, an excited state of the this compound molecule could abstract an electron from an adjacent molecule or substrate, leading to the formation of a radical anion and a radical cation. These reactive species, particularly in the presence of oxygen, can initiate the oxidation of the aromatic rings of the phthalocyanine structure researchgate.net. The presence of the chlorine atom may influence the electron distribution in the molecule, potentially affecting its susceptibility to such electron transfer processes.
While specific degradation products for this compound are not extensively documented, studies on the photodegradation of other phthalocyanines have identified the formation of phthalic compounds and phthalates as major degradation products researchgate.net. The initial steps of degradation likely involve the oxidative cleavage of the macrocyclic ring.
Interactive Table: Factors Influencing Photodegradation of Related Copper Phthalocyanines
| Factor | Influence on Photodegradation | Potential Mechanism |
| Light Intensity | Increased intensity generally accelerates degradation. | Higher photon flux increases the population of excited states. |
| Oxygen Presence | Essential for oxidative degradation pathways. | Formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. |
| Presence of Photosensitizers | Can enhance degradation rates. | Energy transfer to the phthalocyanine molecule or generation of ROS. |
| Solvent/Matrix | The surrounding medium can affect stability. | Can facilitate or inhibit electron transfer processes and ROS formation. |
Thermal Stability and Thermolytic Decomposition Mechanisms
This compound possesses exceptional thermal stability, a hallmark of metal phthalocyanines. Thermogravimetric analysis (TGA) of related copper phthalocyanine complexes shows that they are stable at high temperatures, often with decomposition initiating above 300°C fudutsinma.edu.ng. For instance, a study on ciprofloxacin-substituted copper phthalocyanine showed weight loss beginning at 309°C fudutsinma.edu.ng. The substitution pattern and the nature of the substituents can influence the precise decomposition temperature rsc.org.
Under extreme temperatures, thermolytic decomposition will occur. The decomposition of this compound under such conditions is expected to release copper(II) ions and various organic byproducts smolecule.com. The robust phthalocyanine macrocycle requires significant energy to fragment. The initial steps of decomposition likely involve the cleavage of the chlorine-carbon bond and the subsequent breakdown of the phthalocyanine ring structure. The final products of complete thermal decomposition in an inert atmosphere would likely be metallic copper and nitrogenous carbonaceous char. In the presence of oxygen, oxidation of the organic fragments would lead to the formation of copper oxides, carbon oxides, and nitrogen oxides.
Interactive Table: Thermal Decomposition Data for Related Copper Phthalocyanine Complexes
| Compound | Onset of Decomposition (°C) | Major Weight Loss Region (°C) |
| Ciprofloxacin-substituted Copper Phthalocyanine | 309 | Not specified |
| Unsubstituted Copper(II) Phthalocyanine | >300 | Not specified |
| Substituted Nickel(II) and Copper(II) Phthalocyanines | Varies with substituent | Dependent on metal and substituents |
Note: Data is for related compounds and serves as an indicator of the expected thermal stability of this compound.
Oxidative and Reductive Degradation Processes
The chemical stability of this compound makes it resistant to mild oxidative and reductive conditions. However, strong oxidizing or reducing agents can lead to its degradation.
Oxidative Degradation: The phthalocyanine ring can be susceptible to attack by strong oxidizing agents. The presence of the electron-withdrawing chlorine atom may slightly alter the electron density of the macrocycle, potentially influencing its reactivity towards oxidants. Oxidative degradation pathways likely involve the generation of radical cations and subsequent ring-opening reactions. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are capable of degrading persistent organic pollutants, including chlorinated compounds rsc.org. It is plausible that such processes could also degrade this compound, leading to the mineralization of the organic structure.
Reductive Degradation: The action of reducing agents on chlorinated copper phthalocyanines has been observed to cause a darkening of their color, suggesting a chemical transformation researchgate.net. Under strong reducing conditions, the central copper ion could potentially be reduced from Cu(II) to Cu(I) or even Cu(0). Furthermore, reductive dehalogenation, the removal of the chlorine atom, is a possible degradation pathway, particularly in anaerobic environments where abiotic reductive processes can occur nih.govresearchgate.netcloudfront.netclu-in.orgehs-support.com. Studies on the reductive degradation of other chlorinated organic compounds have shown that iron-based materials can facilitate such reactions nih.gov. While the phthalocyanine ring itself is generally stable to reduction, the C-Cl bond could be a target for reductive cleavage.
Environmental Impact of Material Lifecycle (excluding human or ecological toxicity)
The environmental impact of the lifecycle of this compound, from a materials and energy perspective, is an important consideration. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life from cradle to grave nih.govresearchgate.netacs.orgrtu.lv.
The production of phthalocyanine pigments involves multi-step chemical syntheses, which can be energy-intensive and may utilize various solvents and reagents. The synthesis of this compound typically involves the reaction of phthalonitrile (B49051) derivatives with a copper salt at elevated temperatures. The purification of the pigment may also require significant energy and solvent use.
During its use phase as a pigment, this compound is valued for its durability and resistance to degradation, which translates to a long service life and minimizes the need for replacement, a positive attribute from a lifecycle perspective.
At the end of its life, the fate of products containing this pigment is a key factor. Due to its stability, this compound is not expected to readily biodegrade in landfills. If incinerated, the high temperatures would lead to its decomposition, and appropriate measures would be necessary to manage the resulting emissions, including potential copper-containing ash and gaseous byproducts. Recycling of plastics or other materials containing this pigment could be a more environmentally favorable end-of-life option, as it would reduce the need for new pigment production. The use of recycling processes can significantly reduce the negative environmental impact associated with the lifecycle of pigmented materials nih.govresearchgate.net.
Future Research Directions and Emerging Paradigms
Advanced Molecular Design for Tunable Electronic and Optical Properties
Future research will focus on the strategic modification of the (1-Chlorophthalocyaninato)copper structure to precisely control its electronic and optical behavior. The placement and number of halogen substituents profoundly influence the molecule's properties.
Electronic Properties: The introduction of electron-withdrawing groups, such as chlorine, is a known strategy to modify the electron-accepting capabilities of the phthalocyanine (B1677752) macrocycle. nih.gov DFT calculations have shown that increasing the number of chloro-substituents on a copper phthalocyanine (CuPc) molecule generally leads to a decrease in the HOMO and LUMO energy levels compared to unsubstituted CuPc. nih.gov This tuning of frontier molecular orbitals is critical for optimizing charge injection and transport in electronic devices. For instance, increasing the electron-withdrawing character of substituents can lead to a reduction in the threshold voltage in organic thin-film transistors (OTFTs). acs.org Research into the effects of chloro-substitution shows that it can shift the molecule towards n-type semiconducting behavior, which is highly desirable for creating complementary circuits. nih.gov
Optical Properties: The optical characteristics, particularly the prominent Q-band absorption in the visible spectrum, are also sensitive to molecular structure. jchemrev.comacs.org Halogen substituents like chlorine can cause a shift in color from blue towards green. jchemrev.com Advanced molecular design could involve creating unsymmetrical or "push-pull" phthalocyanines, where this compound is functionalized with both electron-donating and electron-withdrawing groups. nih.gov This approach can induce strong dipole moments and lead to significant changes in optical absorption and non-linear optical properties.
Future work should systematically explore the effects of not just the number but also the specific isomeric positions of chlorine atoms. While research has been conducted on tetra-, octa-, and hexadecachloro-substituted CuPc, the properties of mono- and di-substituted isomers like this compound are less understood. nih.govnih.gov A systematic study correlating the degree and pattern of chlorination with key electronic and optical parameters would provide a valuable roadmap for designing materials for specific applications.
Table 1: Influence of Substitution on Copper Phthalocyanine Properties
| Compound/Modification | Observed Effect | Potential Implication | Citation |
| Increased Chloro-substitution | Lowers HOMO/LUMO energy levels. | Improved n-type semiconducting behavior. | nih.gov |
| Increased Chloro-substitution | Shifts absorption spectrum (color from blue to green). | Tunable optical properties for sensors and filters. | jchemrev.com |
| Axial Substituent Modification | Can reduce threshold voltage in OTFTs. | More efficient transistor switching. | acs.org |
| Interfacial with Graphene | Induces p-doping in graphene, increasing work function. | Enhanced hole injection in hybrid devices. | rsc.org |
Exploration of Novel Device Architectures and Integration Strategies
Beyond its use in standard OTFTs, this compound is a candidate for a variety of innovative device architectures. Its chemical stability and processability into thin films make it suitable for integration into next-generation electronics. rsc.orgscirp.org
Flexible and Wearable Electronics: The inherent flexibility of organic materials like this compound makes them ideal for devices built on plastic or fabric substrates. Future research could focus on optimizing thin-film deposition techniques, such as solution processing or glow-discharge-induced sublimation, to create uniform, crystalline films on non-rigid surfaces. acs.orgresearchgate.netacs.org The interaction of such devices with environmental factors like temperature and humidity will be a critical area of study to ensure stability and reliable performance. rsc.org
Hybrid Organic/Inorganic Devices: Integrating this compound with inorganic materials offers a pathway to novel functionalities. For example, depositing the molecule onto graphene has been shown to induce p-doping and increase the graphene's work function, which is beneficial for hole injection in devices. rsc.org Further exploration could involve creating heterojunctions with other 2D materials, quantum dots, or metal oxides to develop advanced photodetectors, solar cells, and sensors.
Sensor Arrays: The sensitivity of metal phthalocyanines' conductivity to gas molecules makes them excellent candidates for chemical sensors. scirp.org The specific chlorine substituent in this compound may impart a unique sensitivity and selectivity profile to certain analytes. Future work could involve creating arrays of variously substituted phthalocyanines, where each sensor element has a slightly different response, allowing for the creation of an "electronic nose" capable of identifying complex vapor mixtures.
Development of Sustainable Synthesis and Processing Methods
The traditional synthesis of phthalocyanines often involves high-boiling point solvents and harsh conditions. jchemrev.com A significant future research direction is the development of "green" and sustainable methods for the synthesis and processing of this compound.
Green Synthesis: This involves replacing hazardous reagents and solvents with more environmentally benign alternatives. Research into green nanoparticle synthesis, for example, utilizes plant extracts or glucose as reducing and capping agents. nih.govresearchgate.netresearchgate.netnih.gov Similar principles can be applied to molecular synthesis. This could include solvent-free reactions, microwave-assisted synthesis to reduce reaction times and energy consumption, or the use of aqueous systems. The development of a robust green synthesis route for 3-chlorophthalonitrile (B1587263), the precursor to this compound, would be a crucial first step.
Sustainable Processing: Conventional device fabrication often relies on vacuum deposition, which is energy-intensive. acs.org Future research should increasingly focus on solution-based processing techniques like spin-coating, dip-coating, or inkjet printing. researchgate.netacs.org To make this compound amenable to these methods, it may be necessary to introduce solubilizing groups onto the phthalocyanine periphery, a common strategy that enhances solubility in common organic solvents without drastically altering the core electronic properties. acs.orgresearchgate.net Another approach is the use of trifluoroacetic acid as a solvent for solution processing of unsubstituted phthalocyanines. researchgate.net The challenge lies in achieving high-quality, crystalline films with good molecular ordering from solution, which is essential for optimal device performance.
Interdisciplinary Research with Emerging Fields (e.g., Quantum Computing, Spintronics)
The unique electronic and magnetic properties of copper phthalocyanines open up exciting possibilities for their use in emerging quantum technologies.
Spintronics: Spintronics, or spin-based electronics, utilizes the intrinsic spin of the electron in addition to its charge. Copper phthalocyanine (CuPc) has been identified as a promising material for spintronics because the electron spins within it can maintain their quantum state (a property known as coherence) for surprisingly long times. spintronics-info.com The central copper ion (Cu²⁺) has a spin of S=1/2, making the molecule a carrier of a localized magnetic moment. aps.org Research has shown that an exchange interaction exists between the delocalized π-electrons of the phthalocyanine ring and the localized d-shell electrons of the central copper ion. nih.gov The presence of a chlorine substituent could modulate this interaction, potentially enhancing spin coherence times or providing a mechanism for electrical control over the magnetic state. Future research should investigate the precise effects of the chloro-substituent on the spin dynamics and coherence within the molecule.
Quantum Computing: Copper phthalocyanine has also been proposed as a potential qubit—the fundamental building block of a quantum computer. innovations-report.com Its ability to be processed into thin films and its long electronic superposition times are significant advantages. innovations-report.com The spin state of the central copper ion could serve as the "0" and "1" states of the qubit. The chlorine atom in this compound could act as a handle for addressing individual qubits or tuning the interactions between them, a critical requirement for building quantum logic gates. Interdisciplinary efforts combining quantum physics, chemistry, and materials science will be essential to explore this potential, focusing on controlling and measuring the quantum states of single this compound molecules integrated into device structures.
Upscaling of Research Discoveries to Pilot-Scale Material Production (academic feasibility)
Translating laboratory-scale discoveries into practical applications requires a feasible pathway to producing larger quantities of the material. While commercial production is beyond the scope of academic research, establishing a pilot-scale synthesis process is a critical step to demonstrate viability.
Synthetic Route Optimization: The current laboratory synthesis of substituted phthalocyanines typically starts from a substituted phthalonitrile (B49051). umich.edu For this compound, this would likely involve the cyclotetramerization of 3-chlorophthalonitrile in the presence of a copper salt. Upscaling this reaction from milligram or gram quantities to the kilogram scale presents several challenges. These include:
Yield and Purity: Maintaining high yields and simplifying purification are paramount. Traditional purification methods like column chromatography or sublimation are difficult and costly to perform on a large scale. jchemrev.com Developing precipitation/recrystallization or solvent washing methods that are effective for this compound would be essential.
Cost and Availability of Precursors: The cost and commercial availability of the starting material, 3-chlorophthalonitrile, will be a major factor in the economic feasibility of any large-scale synthesis.
Process Control: Maintaining consistent reaction conditions (temperature, mixing, reaction time) in a large reactor is more complex than in laboratory glassware and is crucial for obtaining a consistent product.
Academic Feasibility Analysis: A thorough academic feasibility study would involve a paper-based analysis of a hypothetical pilot-scale process. This would include a detailed process flowchart, a mass balance calculation (tracking all reactants and products), an energy balance, and a preliminary cost analysis based on catalogue prices for precursors and solvents. The study would identify key bottlenecks, such as purification steps or expensive reagents, and propose research directions to overcome them, thereby bridging the gap between fundamental research and potential industrial application.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing the electronic structure of (1-Chlorophthalocyaninato)copper, and how should data interpretation be prioritized?
- Methodology : Use UV-Vis spectroscopy to analyze π→π* transitions in the phthalocyanine ring (500–700 nm range) and electron paramagnetic resonance (EPR) to study the copper(II) center’s oxidation state and coordination geometry. Pair these with X-ray crystallography for structural validation. Cross-reference findings with computational simulations (e.g., DFT) to resolve ambiguities in ligand-field splitting or axial vs. planar symmetry .
- Data Interpretation : Prioritize crystallographic data for structural accuracy, followed by spectroscopic trends. Discrepancies (e.g., unexpected EPR signals) may indicate solvent-induced distortion or impurities .
Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?
- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) using a fractional factorial design to identify critical variables. For example, chlorinated solvents (e.g., DCM) may stabilize the Cu(II) center, while elevated temperatures accelerate ligand substitution. Monitor purity via HPLC and elemental analysis .
- Validation : Replicate reactions in triplicate under inert atmospheres to minimize oxidation. Report deviations in byproduct formation (e.g., unreacted phthalonitrile) using mass spectrometry .
Q. What are the primary challenges in quantifying the solubility of this compound across solvents, and how can they be mitigated?
- Approach : Use gravimetric analysis by dissolving saturated solutions in solvents (e.g., DMSO, THF) and filtering undissolved particulates. Validate with UV-Vis calibration curves to detect aggregation artifacts. Note that polar aprotic solvents may enhance solubility due to ligand solvation .
- Pitfalls : Aggregation in nonpolar solvents can skew measurements. Use dynamic light scattering (DLS) to confirm monomeric species .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity of this compound in oxidation reactions?
- Analysis Framework : Apply the FINER criteria to evaluate study feasibility and relevance. For example, discrepancies in turnover numbers (TON) may arise from substrate accessibility or axial ligand lability. Conduct kinetic studies under standardized conditions (e.g., O₂ pressure, substrate concentration) to isolate variables .
- Case Study : If catalytic activity drops in aqueous systems, probe ligand hydrolysis via FT-IR or cyclic voltammetry. Compare with inert solvent systems (e.g., acetonitrile) to identify solvent-specific deactivation pathways .
Q. What strategies are effective for analyzing the photostability of this compound in optoelectronic applications?
- Experimental Design : Expose thin films to controlled UV irradiation and monitor degradation via time-resolved fluorescence and XPS. Use a Latin square design to test interactions between light intensity, atmospheric O₂, and film thickness .
- Data Interpretation : Correlate photobleaching rates with EPR data to assess radical formation. If instability persists, modify the ligand periphery (e.g., introduce electron-withdrawing groups) to reduce excited-state reactivity .
Q. How should researchers address conflicting reports on the magnetic properties of this compound derivatives?
- Conflict Resolution : Systematically compare synthetic protocols for ligand substitution (e.g., axial vs. equatorial chloro groups). Use SQUID magnetometry to measure μₑff and identify deviations from Curie-Weiss behavior. Contradictions may arise from intermolecular interactions in crystalline vs. amorphous phases .
- Theoretical Modeling : Apply CASSCF calculations to predict spin states and compare with experimental data. Discrepancies >10% suggest unaccounted lattice effects or ligand non-innocence .
Q. What methodologies are recommended for studying the aggregation behavior of this compound in thin-film deposition?
- Techniques : Use atomic force microscopy (AFM) to map surface morphology and UV-Vis spectroscopy with exciton coupling theory to quantify H/J-aggregates. Vary deposition parameters (e.g., spin-coating speed, annealing temperature) to optimize monolayer uniformity .
- Troubleshooting : If aggregation persists, introduce steric hindrance via peripheral substituents (e.g., tert-butyl groups) or use mixed solvents to modulate surface tension .
Methodological Guidance
- Literature Review : Prioritize peer-reviewed journals indexed in Web of Science or PubMed. Avoid non-academic sources (e.g., commercial databases) for structural or synthetic data .
- Data Reporting : Follow the "Results and Discussion" structure in lab reports: detail observations, errors (e.g., <5% yield deviation), and chemistry rationale. Use third-person passive voice for objectivity .
- Conflict Analysis : Apply iterative qualitative frameworks (e.g., triangulation) to reconcile contradictory data, ensuring transparency in assumptions and limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
